Thalidomide-Piperazine-PEG2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H31N5O6 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C23H31N5O6/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30/h1-2,15,19H,3-14,24H2,(H,25,29,30) |
InChI Key |
VSAGRWITOVAPRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-Piperazine-PEG2-NH2 in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to target and eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The specific architecture of a PROTAC, particularly its E3 ligase ligand and linker, is critical to its efficacy. This technical guide provides an in-depth examination of the mechanism of action of PROTACs incorporating the Thalidomide-Piperazine-PEG2-NH2 moiety, a key building block for engaging the Cereblon (CRBN) E3 ligase.
The Molecular Architecture: Deconstructing this compound
The this compound component serves as the E3 ligase-recruiting and linking element of the PROTAC. Its structure is meticulously designed to facilitate the formation of a productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.
-
Thalidomide: This moiety functions as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Thalidomide and its analogs bind to CRBN, a substrate receptor of the CUL4-DDB1 E3 ubiquitin ligase complex, effectively hijacking this machinery for the degradation of the target protein.[3]
-
Piperazine: The piperazine ring is incorporated into the linker to impart rigidity and improve the physicochemical properties of the PROTAC.[4][5][6] Compared to flexible alkyl or PEG chains, the piperazine moiety can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[5] Furthermore, the basic nature of the piperazine can enhance solubility upon protonation, a desirable characteristic for drug candidates.[4][6]
-
Polyethylene Glycol (PEG) Linker (PEG2): The two-unit polyethylene glycol (PEG) chain provides the necessary spacing and flexibility for the PROTAC to simultaneously engage both the target protein and the E3 ligase. The length of the PEG linker is a critical parameter that must be optimized for each target protein, as it influences the stability and geometry of the ternary complex.[7]
-
Terminal Amine (-NH2): The primary amine group serves as a versatile chemical handle for the covalent attachment of a ligand that specifically binds to the protein of interest. This allows for the modular synthesis of a wide range of PROTACs targeting different proteins.
The Catalytic Cycle of Degradation
The mechanism of action of a PROTAC utilizing this compound is a catalytic cycle that results in the selective degradation of the target protein.
-
Ternary Complex Formation: The PROTAC, through its thalidomide moiety, binds to the CRBN E3 ligase, and through its target-specific ligand, binds to the protein of interest. This results in the formation of a key ternary complex (POI-PROTAC-CRBN).[8] The stability and conformation of this complex are critical for the subsequent steps.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome, which then unfolds and degrades the protein into small peptides.
-
PROTAC Recycling: After inducing ubiquitination, the PROTAC is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for the degradation of multiple protein molecules with a single PROTAC molecule.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is assessed through several key quantitative parameters. These are typically determined through a series of in vitro and cellular assays.
| Parameter | Description | Typical Assay(s) |
| Kd (CRBN) | The dissociation constant for the binding of the thalidomide moiety to the CRBN E3 ligase. A lower Kd indicates a higher binding affinity. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Kd (Target) | The dissociation constant for the binding of the PROTAC's target ligand to the protein of interest. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Ternary Complex Cooperativity (α) | A measure of the extent to which the binding of one protein (e.g., target) to the PROTAC influences the binding of the other protein (e.g., E3 ligase). An α value greater than 1 indicates positive cooperativity, which is often desirable for potent PROTACs. | Isothermal Titration Calorimetry (ITC) |
| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value indicates higher potency. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation that can be achieved with a given PROTAC. | Western Blot, ELISA, Flow Cytometry, Mass Spectrometry |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are outlines of key experimental protocols.
Ternary Complex Formation Assay (AlphaLISA)
This assay is used to quantify the formation of the POI-PROTAC-CRBN ternary complex.
-
Reagents: Biotinylated target protein, His-tagged CRBN, Streptavidin-coated Donor beads, anti-His antibody-conjugated Acceptor beads, PROTAC of interest.
-
Procedure: a. Incubate the biotinylated target protein, His-tagged CRBN, and the PROTAC at various concentrations. b. Add Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads. c. Incubate in the dark. d. Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to determine the concentration at which maximum complex formation occurs.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC can induce the ubiquitination of the target protein.
-
Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme, ubiquitin, ATP, purified target protein, purified CRBN/DDB1 complex, and the PROTAC.
-
Procedure: a. Combine all reagents in a reaction buffer. b. Incubate at 37°C for a specified time. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction products by Western blot using an anti-target protein antibody and an anti-ubiquitin antibody.
-
Data Analysis: The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms the activity of the PROTAC.
Cellular Protein Degradation Assay (Western Blot)
This is a standard method to measure the extent of target protein degradation in cells.
-
Procedure: a. Culture cells and treat with various concentrations of the PROTAC for a specified time. b. Lyse the cells and quantify the total protein concentration. c. Separate the protein lysates by SDS-PAGE. d. Transfer the proteins to a PVDF membrane. e. Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin). f. Incubate with a secondary antibody and detect the signal.
-
Data Analysis: Quantify the band intensities for the target protein and normalize to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Visualizing the Mechanism and Workflows
Diagrams created using the DOT language provide a clear visual representation of the key processes.
Caption: The catalytic cycle of a PROTAC utilizing this compound.
Caption: A typical experimental workflow for the evaluation of a PROTAC.
Conclusion
The this compound moiety is a powerful and versatile building block for the construction of PROTACs that recruit the CRBN E3 ligase. Its rational design, incorporating a specific E3 ligase ligand and a linker with optimized physicochemical properties, is key to the development of potent and selective protein degraders. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental evaluation, is essential for advancing novel PROTAC-based therapeutics.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Design [protocols.io]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide-Piperazine-PEG2-NH2 as a CRBN E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted protein degradation (TPD) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this strategy lies the Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This guide provides an in-depth technical overview of Thalidomide-Piperazine-PEG2-NH2, a key building block in the development of PROTACs that recruit the Cereblon (CRBN) E3 ligase.
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are well-established ligands for CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1] The binding of a thalidomide-based ligand to CRBN effectively hijacks the cellular ubiquitin-proteasome system, bringing it into proximity with a target protein for ubiquitination and subsequent degradation.[2] this compound is a synthetic conjugate that provides the CRBN-binding thalidomide moiety pre-functionalized with a flexible linker terminating in a primary amine, ready for conjugation to a target protein ligand.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The function of a PROTAC utilizing this compound is centered on the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This induced proximity initiates a catalytic cycle of protein degradation.
The Catalytic Cycle of a CRBN-based PROTAC
References
The Pivotal Role of the Amine Functional Group in Thalidomide-Piperazine-PEG2-NH2 for Targeted Protein Degradation
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them. At the heart of these heterobifunctional molecules lies the linker, a critical component that bridges a target protein ligand with an E3 ubiquitin ligase ligand. This guide delves into the technical intricacies of a specific and widely utilized linker building block, Thalidomide-Piperazine-PEG2-NH2 . We will explore the crucial role of its terminal primary amine functional group in the synthesis and function of PROTACs, supported by experimental insights and data.
Molecular Architecture and the Significance of the Amine Terminus
This compound is a purposefully designed chemical entity that incorporates three key structural motifs:
-
Thalidomide: A well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. Its inclusion directs the PROTAC to hijack the CRBN E3 ligase complex.
-
Piperazine: A heterocyclic ring that imparts a degree of rigidity to the linker. This structural constraint can be crucial for optimizing the spatial orientation of the PROTAC, facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The piperazine moiety can also enhance the solubility and physicochemical properties of the final PROTAC molecule.[1]
-
PEG2 (Polyethylene Glycol, 2 units): A short, hydrophilic spacer that enhances the aqueous solubility of the PROTAC and provides the necessary length and flexibility for the two ends of the molecule to effectively bind their respective protein partners.
-
-NH2 (Primary Amine): The terminal primary amine group is the lynchpin for the assembly of the final PROTAC. It serves as a versatile and reactive handle for the covalent attachment of a ligand that specifically binds to the protein of interest (POI).
The primary amine is a strong nucleophile, making it highly reactive towards a variety of electrophilic functional groups under mild reaction conditions. This reactivity is fundamental to the modular and efficient synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Reactivity and Bioconjugation of the Amine Functional Group
The terminal primary amine of this compound is the key to its utility in PROTAC synthesis. It readily participates in several robust and well-established bioconjugation reactions to form stable covalent bonds with POI ligands. The choice of reaction chemistry depends on the functional groups present on the POI-binding moiety.
Common Conjugation Strategies:
-
Amide Bond Formation: This is the most prevalent method for attaching POI ligands. The amine group reacts with an activated carboxylic acid (e.g., an N-hydroxysuccinimide [NHS] ester) on the POI ligand to form a highly stable amide bond. This reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reductive Amination: The primary amine can react with an aldehyde or ketone on the POI ligand to form a Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates on the POI ligand leads to the formation of stable urea or thiourea linkages, respectively.
The versatility of the amine group allows for a "plug-and-play" approach to PROTAC design, where a common E3 ligase-linker module can be readily conjugated to a diverse range of POI ligands to generate a library of degraders for screening and optimization.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. This is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific data for PROTACs utilizing the exact this compound linker is proprietary and varies depending on the target protein and its ligand, the following table presents representative data for Cereblon-recruiting PROTACs with similar piperazine-PEG linkers to illustrate the impact of linker composition on degradation efficiency.
| Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | Pomalidomide | Piperazine-PEG4 | 1.8 | >95 | Fictional, for illustration |
| BTK | Pomalidomide | Piperazine-PEG2 | 5.2 | ~90 | Fictional, for illustration |
| STAT3 | Thalidomide | Piperazine-Alkyl | 25 | >80 | Fictional, for illustration |
| CDK9 | Pomalidomide | PEG3-Triazole | 7.62 | >90 | [2] |
| Mcl-1 | 4-hydroxythalidomide | Piperazine | ~100 | Significant | [2] |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes. The performance of a PROTAC is highly dependent on the specific combination of the target ligand, linker, and E3 ligase ligand.
Experimental Protocols
General Protocol for the Synthesis of a PROTAC via Amide Bond Formation
This protocol outlines a representative procedure for conjugating an amine-terminated linker like this compound to a POI ligand containing a carboxylic acid.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group (POI-COOH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve the POI-COOH (1.0 eq) and PyBOP (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Western Blotting Protocol for Assessing Protein Degradation
This protocol describes a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the DMSO-treated control.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key processes involved in PROTAC-mediated protein degradation.
References
An In-depth Technical Guide to Thalidomide-Piperazine-PEG2-NH2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTAC Technology
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that, instead of merely inhibiting the function of a pathogenic protein, harnesses the cell's own machinery to eliminate it entirely. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
One of the most successfully exploited E3 ligases in PROTAC design is Cereblon (CRBN), a component of the CUL4A-DDB1 E3 ubiquitin ligase complex. The recruitment of CRBN is often achieved through ligands derived from thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs).
Core Component: Thalidomide-Piperazine-PEG2-NH2
This compound is a synthetic, functionalized E3 ligase ligand-linker conjugate designed for the streamlined synthesis of PROTACs. It comprises three key components:
-
Thalidomide Moiety: This serves as the CRBN-binding element, specifically recruiting the CRL4-CRBN E3 ligase complex.
-
Piperazine-PEG2 Linker: This component connects the thalidomide moiety to the ligand for the target protein. The piperazine ring can enhance rigidity and solubility, while the short polyethylene glycol (PEG) chain provides flexibility and favorable physicochemical properties. The precise length and composition of the linker are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
-
Terminal Amine (-NH2): This primary amine provides a versatile chemical handle for the straightforward conjugation to a warhead ligand for a protein of interest, completing the synthesis of the final PROTAC molecule.
Mechanism of Action
A PROTAC utilizing this compound operates through a catalytic cycle, as depicted below. The PROTAC first binds to both the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, releasing the PROTAC to initiate another degradation cycle.
Caption: Catalytic cycle of a PROTAC utilizing a thalidomide-based linker to induce protein degradation.
Quantitative Data Presentation
While specific quantitative data for a PROTAC utilizing the precise this compound linker is not extensively available in peer-reviewed literature, the following tables provide representative data for thalidomide- and pomalidomide-based PROTACs targeting the well-characterized protein BRD4. This data illustrates the typical performance metrics and the impact of linker composition. The binding affinity of thalidomide itself to CRBN is in the range of 160-250 nM.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Assay | Kd |
| Thalidomide | Surface Plasmon Resonance (SPR) | ~160 nM |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~1.0 µM |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~0.1 µM |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~0.3 µM |
Table 2: Representative Degradation Performance of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | Thalidomide | PEG-based | BRD4 | ~18 | >90 | MV4-11 |
| ARV-771 | Pomalidomide | PEG/Alkyl | BRD4 | <5 | >95 | 22Rv1 |
| MZ1 | VHL Ligand | PEG-based | BRD4 | ~25 | >80 | HeLa |
Note: DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PROTACs. Below are protocols for key experiments used to characterize the performance of degraders synthesized from this compound.
Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere. Treat cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and visualize the bands using an imaging system.
-
Quantify band intensity using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.[1]
-
Caption: A typical workflow for quantifying PROTAC-induced protein degradation via Western blot.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant Protein of Interest (POI)
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC compound
-
SDS-PAGE and Western blot reagents
Methodology:
-
Reaction Setup: Assemble the reactions on ice. A typical 25 µL reaction includes the E1, E2, E3 enzymes, POI, ubiquitin, and ATP in the reaction buffer.
-
PROTAC Addition: Add the PROTAC to the experimental reactions and an equivalent volume of DMSO to the vehicle control.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specified time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Analyze the reaction products by Western blot, probing for the POI. A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.
Caption: Step-by-step workflow for an in vitro ubiquitination assay to validate PROTAC mechanism.
Ternary Complex Formation Assays
Confirming the formation of a stable ternary complex is crucial. Several biophysical techniques can be employed.
Principle: SPR measures real-time binding events by detecting changes in the refractive index at a sensor chip surface where one of the binding partners is immobilized.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., biotinylated CRBN) onto a streptavidin-coated sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary KD of the PROTAC for the target protein.
-
-
Ternary Complex Analysis: Inject a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (ka, kd) and the affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α = KD,binary / KD,ternary). A high cooperativity factor indicates favorable ternary complex formation.
Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).
Methodology:
-
Sample Preparation: Dialyze the E3 ligase, target protein, and PROTAC into the same buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine their binary binding parameters.
-
Titrate the PROTAC into the E3 ligase solution to determine their binary binding parameters.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed binary complex of the E3 ligase and the target protein.
-
Data Analysis: Analyze the resulting thermograms to determine the binding affinity and thermodynamics of ternary complex formation.
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought close together by a binding event.
Methodology:
-
Reagent Preparation: Use a tagged E3 ligase (e.g., His-CRBN) and a tagged target protein (e.g., GST-POI).
-
Assay Setup: In a microplate, mix the tagged proteins with a dilution series of the PROTAC.
-
Detection: Add fluorophore-conjugated antibodies that recognize the respective tags (e.g., Tb-anti-His as the donor and AF488-anti-GST as the acceptor).
-
Signal Measurement: After incubation, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex. Dose-response curves are typically bell-shaped due to the "hook effect" at high PROTAC concentrations.
Conclusion
This compound is a valuable building block for the synthesis of CRBN-recruiting PROTACs. Its structure offers a reliable CRBN-binding moiety and a versatile linker with favorable properties for inducing the degradation of a wide range of target proteins. The successful development of potent and selective degraders relies on a rigorous and quantitative evaluation of their performance, from ternary complex formation to cellular degradation. The experimental protocols and principles outlined in this guide provide a robust framework for researchers to characterize novel PROTACs and advance the field of targeted protein degradation.
References
The Core Principles of Thalidomide-Piperazine-PEG2-NH2 in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Thalidomide-Based Linkers
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that induce the degradation of the target protein.[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][3]
Thalidomide and its analogs, such as lenalidomide and pomalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] CRBN is a substrate receptor within the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[4][6] The thalidomide moiety in a PROTAC serves as the "E3 ligase handle," effectively hijacking the CRL4-CRBN machinery to tag the target protein for destruction.[4][5] The linker component, such as the Thalidomide-Piperazine-PEG2-NH2 moiety, is a critical determinant of the PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's physicochemical properties.[3][7]
Dissecting the this compound Linker
The this compound is a pre-formed E3 ligase ligand-linker conjugate that offers a modular approach to PROTAC synthesis.[8][9][10] Each component of this linker plays a distinct and crucial role in the overall function of the PROTAC.
-
Thalidomide: This serves as the CRBN-binding element. Its interaction with CRBN is essential for recruiting the E3 ligase to the target protein.[4][5]
-
Piperazine: The piperazine ring introduces a degree of rigidity to the linker.[7] This structural constraint can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[7][11] Additionally, the piperazine moiety can enhance the solubility of the PROTAC.[7]
-
PEG2 (Polyethylene Glycol, 2 units): The two-unit polyethylene glycol chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker can significantly improve the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. The length of the PEG chain is a critical parameter that needs to be optimized for each target, as it influences the distance and orientation between the POI and the E3 ligase.
-
-NH2 (Amine): The terminal primary amine group serves as a versatile chemical handle for the covalent attachment of a ligand that binds to the protein of interest. This is typically achieved through amide bond formation with a carboxylic acid on the POI ligand.[4]
Quantitative Data on PROTAC Performance
| PROTAC ID | E3 Ligase Ligand | Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Analog 1 | Thalidomide | Alkyl-Piperazine-Alkyl | BRD4 | 10-50 | >90 | HEK293T |
| Analog 2 | Pomalidomide | Piperazine-PEG | BRD4 | 5-20 | >95 | VCaP |
| Analog 3 | Thalidomide | PEG2 | BRD4 | 20-100 | >85 | HeLa |
| Analog 4 | Lenalidomide | Piperazine | STAT3 | 28 | >90 | SU-DHL-1 |
Note: The data presented in this table is a compilation from various sources for illustrative purposes and represents PROTACs with similar structural motifs to the topic of this guide. The exact performance of a PROTAC with a this compound linker will be target-dependent and requires empirical determination.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the synthesis of a PROTAC via amide bond formation between the amine-terminated linker and a carboxylic acid-functionalized POI ligand.
Materials:
-
This compound
-
POI ligand with a carboxylic acid functional group
-
Amide coupling reagents (e.g., HATU, HOBt)
-
A non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve the POI ligand-carboxylic acid in anhydrous DMF.
-
Activation: Add the amide coupling reagents (e.g., 1.2 equivalents of HATU and 1.2 equivalents of HOBt) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: To the activated POI ligand solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF, followed by the addition of DIPEA (3.0 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using mass spectrometry and NMR spectroscopy.[5]
Western Blot for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[2]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.[2]
NanoBRET™ Assay for Ternary Complex Formation
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation in live cells.[1][3]
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
PROTAC stock solution in DMSO
-
White, 96-well assay plates
-
Luminometer capable of measuring donor and acceptor emission
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-CRBN expression vectors.
-
Cell Plating: Plate the transfected cells in white, 96-well assay plates and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the dilutions to the cells and incubate for the desired time.
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add this reagent to each well.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[3]
Visualizations
Signaling Pathway of PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
The this compound moiety is a valuable building block in the design of CRBN-recruiting PROTACs. Its constituent parts each contribute to the overall efficacy of the degrader, from E3 ligase recruitment and linker rigidity to solubility and synthetic accessibility. A thorough understanding of these principles, combined with robust experimental validation, is essential for the successful development of novel protein degraders. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate PROTACs that leverage this strategic linker technology.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Modulating the Potency of BRD4 PROTACs at the Systems Level with Amine-Acid Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Thalidomide-Piperazine-PEG2-NH2 and its Interaction with the CRL4-CRBN Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. This technical guide provides a comprehensive overview of Thalidomide-Piperazine-PEG2-NH2, a bifunctional molecule serving as a cornerstone in the development of PROTACs that leverage the Cereblon (CRBN) E3 ligase complex.
This document details the mechanism of action, summarizes key quantitative data for the parent thalidomide derivatives, provides detailed experimental protocols for assessing molecular interactions and cellular efficacy, and presents visualizations of the critical pathways and workflows. The thalidomide moiety of this molecule serves as a high-affinity binder to CRBN, the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase (CRL4-CRBN). The piperazine-PEG2-NH2 component provides a versatile linker with a terminal amine group for conjugation to a target protein ligand, thus forming the complete PROTAC. Understanding the interaction between this thalidomide-based building block and the CRL4-CRBN complex is paramount for the rational design and optimization of novel protein degraders.
The CRL4-CRBN E3 Ubiquitin Ligase Complex
The CRL4-CRBN complex is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in the ubiquitin-proteasome system. It is comprised of four key proteins:
-
Cullin 4A (CUL4A): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (RBX1) or ROC1: A RING-domain containing protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4A scaffold.
-
Cereblon (CRBN): The substrate receptor responsible for recognizing specific proteins destined for ubiquitination.
The primary function of the CRL4-CRBN complex is to catalyze the transfer of ubiquitin from an E2 enzyme to a lysine residue on the substrate protein. This polyubiquitination marks the substrate for recognition and subsequent degradation by the 26S proteasome.
Mechanism of Action: this compound in PROTACs
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), function as "molecular glues" that modulate the substrate specificity of CRBN.[1][2] In the context of a PROTAC, the thalidomide component of this compound docks into a specific binding pocket on CRBN.[1][2] This binding event does not inhibit the E3 ligase but rather co-opts its function.
The PROTAC molecule, with its two distinct heads, acts as a bridge to induce the formation of a ternary complex between the target protein of interest (POI) and the CRL4-CRBN E3 ligase. This induced proximity dramatically increases the local concentration of the E3 ligase around the target protein, leading to its efficient polyubiquitination and subsequent degradation by the proteasome. The Piperazine-PEG2-NH2 linker plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate productive ternary complex formation.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data
While specific quantitative binding and degradation data for this compound is not extensively available in the public domain, the data for the parent molecule, thalidomide, and its well-characterized derivatives, lenalidomide and pomalidomide, provide a strong indication of the expected performance. The addition of the piperazine-PEG2 linker at the 4-position of the phthalimide ring is generally considered to have a minimal impact on the direct binding affinity to CRBN.
Table 1: Binding Affinities of Thalidomide and its Derivatives to CRBN
| Compound | Assay Type | Binding Constant (Kd) | IC50 | Source(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | - | [3] |
| (S)-Thalidomide | Competitive Elution Assay | ~10-fold stronger than (R)-enantiomer | - | [3] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | 19 µM (for CRBN-TBD), 0.6 µM (for CRBN:DDB1) | ~2 µM | [3] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 12.5 µM | ~2 µM | [3] |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Table 2: Representative Degradation Data for Thalidomide-based PROTACs
| PROTAC Target | E3 Ligase Ligand | Linker Type | DC50 | Dmax | Cell Line | Source(s) |
| BRD4 | Pomalidomide | PEG | Not Specified | >90% | Not Specified | - |
| BTK | Thalidomide | PEG | 2.2 nM | 97% | Mino | [2] |
| SHP2 | Thalidomide | Not Specified | 6.02 nM | Not Specified | Not Specified | [4] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
Accurate characterization of PROTACs requires a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.
Synthesis of this compound
A generalized synthetic route for this compound involves the reaction of a suitable thalidomide precursor with a piperazine-PEG2-amine linker.
Caption: Generalized synthetic scheme for this compound.
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(piperazin-1-yl)ethoxy)ethyl)carbamate (Boc-Piperazine-PEG2-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Step 1: Nucleophilic Aromatic Substitution: To a solution of 4-Fluorothalidomide in DMSO, add Boc-Piperazine-PEG2-NH2 and DIPEA. Heat the reaction mixture at 80°C and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature and purify the crude product by column chromatography to obtain Boc-protected intermediate.
-
Step 2: Boc Deprotection: Dissolve the Boc-protected intermediate in DCM and add TFA dropwise at 0°C. Stir the reaction at room temperature and monitor by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the final product, this compound.
Binding Affinity Assays
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from CRBN by the unlabeled test compound. Binding of the small fluorescent tracer to the large CRBN protein restricts its rotation, increasing fluorescence polarization.
Caption: Workflow for a Fluorescence Polarization (FP) assay.
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN/DDB1 complex, a fluorescently labeled thalidomide tracer (e.g., Cy5-thalidomide), and a serial dilution of the test compound in FP assay buffer.
-
Assay Setup: In a black, low-binding microplate, add the CRBN/DDB1 complex, the fluorescent tracer, and the test compound dilutions. Include controls for no CRBN and no competitor.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Protocol:
-
Sample Preparation: Prepare a solution of purified recombinant CRBN protein in a suitable buffer and load it into the sample cell of the ITC instrument. Prepare a solution of the test compound in the same buffer and load it into the titration syringe.
-
Titration: Inject small aliquots of the test compound solution into the CRBN solution while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Cellular Degradation Assay (Western Blot)
Principle: Western blotting is used to quantify the levels of the target protein in cells treated with the PROTAC. The DC50 and Dmax values are determined from a dose-response curve.
Caption: Western blot workflow for PROTAC-induced degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
In Vitro Ubiquitination Assay
Principle: This assay reconstitutes the ubiquitination cascade in vitro to confirm that the PROTAC facilitates the ubiquitination of the target protein by the CRL4-CRBN complex.
Protocol:
-
Reaction Setup: Combine recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, ATP, the CRL4-CRBN complex, the target protein, and the PROTAC in a reaction buffer.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Analysis: Stop the reaction and analyze the ubiquitination of the target protein by Western blot using an anti-target protein or anti-ubiquitin antibody. An increase in high molecular weight species of the target protein indicates ubiquitination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRL4-CRBN E3 ligase. Its thalidomide warhead ensures effective engagement with CRBN, while the linker provides a means for conjugation to a target-specific ligand. A thorough understanding of the mechanism of action and the application of rigorous experimental protocols for characterizing the binding affinity and degradation efficacy are essential for the successful development of novel and potent protein degraders. This technical guide provides the foundational knowledge and methodological framework to aid researchers in the rational design and evaluation of next-generation therapeutics based on targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Toolkit: A Technical Guide to Foundational Thalidomide-Based E3 Ligase Recruiters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The serendipitous rediscovery of thalidomide's potent anti-cancer properties has catalyzed a paradigm shift in drug discovery, moving beyond simple inhibition to targeted protein degradation. This technical guide delves into the foundational research of thalidomide and its derivatives as recruiters of the Cereblon (CRBN) E3 ubiquitin ligase, a cornerstone of modern targeted protein degradation strategies such as Proteolysis Targeting Chimeras (PROTACs). By hijacking the cell's own ubiquitin-proteasome system, these molecules act as "molecular glues," inducing the degradation of proteins previously considered "undruggable."[1][2] This guide provides a comprehensive overview of the core principles, quantitative data, key experimental methodologies, and the intricate signaling pathways that govern this powerful therapeutic modality.
Core Concept: The CRL4^CRBN^ E3 Ubiquitin Ligase Complex and its Hijacking
At the heart of thalidomide's mechanism of action lies the Cullin 4-RING E3 ubiquitin ligase complex, specifically with Cereblon (CRBN) as the substrate receptor (CRL4^CRBN^).[3][4] In its native state, this complex polyubiquitinates specific proteins, marking them for degradation by the 26S proteasome. Thalidomide and its analogs, such as lenalidomide and pomalidomide, bind directly to a hydrophobic pocket within CRBN.[5] This binding event allosterically modifies the substrate-binding surface of CRBN, enabling it to recognize and bind to a new set of proteins, termed "neosubstrates."[6][7] This induced proximity between the E3 ligase and the neosubstrate leads to the latter's ubiquitination and subsequent degradation, resulting in the therapeutic effects of these drugs.[3][4]
Quantitative Data: Binding Affinities and Degradation Potency
The efficacy of thalidomide-based recruiters is underpinned by their binding affinity to CRBN and the subsequent degradation efficiency of the target neosubstrate. The following tables summarize key quantitative data from foundational studies. It is important to note that these values can vary depending on the specific experimental conditions, assay format, and cellular context.
Table 1: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN)
| Compound | Assay Type | Binding Constant | Source(s) |
| Thalidomide | Competitive Titration | Ki: 249.20 nM | [8] |
| Thalidomide | Not Specified | Kd: ~250 nM | [6] |
| (S)-Thalidomide | Isothermal Titration Calorimetry (ITC) | ~10-fold stronger binding than (R)-enantiomer | [6] |
| Lenalidomide | Competitive Titration | Ki: 177.80 nM | [8] |
| Lenalidomide | Competitive Binding | IC50: ~2 µM | [6][9] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [6] |
| Pomalidomide | Competitive Titration | Ki: 156.60 nM | [8] |
| Pomalidomide | FRET-based competition assay | Ki: 2.1 µM | [6] |
| Pomalidomide | Competitive Binding | IC50: ~2 µM | [6][9] |
| Iberdomide | Not Specified | Higher affinity than lenalidomide and pomalidomide |
Table 2: Representative Degradation Potency of a CRBN-Based PROTAC
Data presented is for a representative Bromodomain-containing protein 4 (BRD4)-targeting PROTAC utilizing a thalidomide-based ligand.
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Source(s) |
| Representative BRD4 PROTAC | BRD4 | 293T | 15 | >95 | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway of CRBN-mediated degradation and a general workflow for the development and validation of thalidomide-based PROTACs.
Caption: CRBN-Mediated Neosubstrate Degradation Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beyondspringpharma.com [beyondspringpharma.com]
- 5. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
The Strategic Integration of Thalidomide-Piperazine Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and ultimately, its degradation capabilities. Among the various linker architectures, the incorporation of a piperazine moiety in conjunction with a thalidomide-based E3 ligase ligand has garnered significant attention. This technical guide provides a comprehensive overview of the discovery and synthesis of thalidomide-piperazine linkers for PROTACs, presenting quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
The strategic inclusion of a piperazine ring within the linker offers several advantages, including enhanced rigidity and conformational control, which can pre-organize the PROTAC for favorable ternary complex formation.[1][2] Furthermore, the piperazine motif can improve solubility and other pharmacokinetic properties, making it a valuable component in the rational design of potent and drug-like protein degraders.[3][4]
Data Presentation: Quantitative Analysis of Thalidomide-Based PROTACs
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of a target protein, quantified by the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation). The following tables summarize key quantitative data for selected thalidomide-based PROTACs, highlighting the impact of the linker on their degradation performance.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 | Dmax (%) | Reference |
| dBET6 | BRD4 | Thalidomide | Not specified | MM.1S | < 1 nM | > 90 | [1] |
| DP1 | BRD4 | Not specified | Not specified | SU-DHL-4 | 10.84 µM | 98 | [3] |
| DD 03-171 | BTK | Thalidomide | Not specified | Not specified | 5.1 nM | Not specified | |
| ARV-110 | Androgen Receptor | Thalidomide | Piperidine-piperazine | Not specified | Not specified | Not specified | [4] |
| Compound 13b | Androgen Receptor | Thalidomide | Bicalutamide analog | LNCaP | 5.211 µM | Not specified | [3][5] |
Table 1: Degradation Performance of Selected Thalidomide-Based PROTACs.
| Ligand | Binding Affinity (Kd) to CRBN |
| Thalidomide | ~250 nM |
| Lenalidomide | ~178 nM |
| Pomalidomide | ~157 nM |
Table 2: Binding Affinities of Thalidomide and its Analogs to Cereblon (CRBN). [5][6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of thalidomide-piperazine linkers and the evaluation of PROTAC-mediated protein degradation.
Protocol 1: Synthesis of a Pomalidomide-Piperazine-Linker Intermediate
This protocol describes the synthesis of a key intermediate where a piperazine linker is attached to a pomalidomide precursor. This intermediate can then be further elaborated to generate a final PROTAC.
Materials:
-
4-Fluorothalidomide
-
tert-butyl piperazine-1-carboxylate
-
Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (DMSO)
Procedure: [1]
-
To a solution of 4-fluorothalidomide (1.0 equivalent) in DMSO, add tert-butyl piperazine-1-carboxylate (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the pomalidomide-piperazine-linker intermediate can be carried forward to the next step, which typically involves deprotection of the Boc group and coupling with a warhead-linker moiety.
Protocol 2: Synthesis of Thalidomide-Donepezil Hybrids via Piperazine Linker
This protocol details a method for synthesizing thalidomide-piperazine containing molecules through the coupling of N-substituted piperazines with an N-phthaloylglycine precursor.
Materials:
-
N-phthaloylglycine
-
N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
Hydroxybenzotriazole (HOBt)
-
N-substituted piperazines
-
Dichloromethane (DCM)
Procedure: [7]
-
To a solution of N-phthaloylglycine (2.5 mmol) in dichloromethane (15 mL), add EDC·HCl (2.5 mmol) and TEA (5.1 mmol), and stir the reaction mixture at 0 °C for 15 minutes.
-
Add HOBt (2.5 mmol) and stir for an additional 15 minutes at 0 °C.
-
Add the desired N-substituted piperazine (2.5 mmol) to the reaction mixture.
-
Stir the reaction for 24 hours at room temperature.
-
After the reaction is complete, as monitored by TLC, the mixture is typically washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.
-
The crude product is then purified by column chromatography to yield the final thalidomide-piperazine hybrid.
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Procedure: [8]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the discovery and application of thalidomide-piperazine PROTACs.
Caption: General signaling pathway of PROTAC-mediated protein degradation.
Caption: A modular synthetic workflow for thalidomide-piperazine PROTACs.
Caption: Key advantages of incorporating a piperazine moiety into PROTAC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Synthesis of a BRD4-Targeting PROTAC Using a Pre-functionalized Thalidomide-Piperazine-PEG2-NH2 Linker
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the synthesis of a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the BRD4 protein. The synthesis involves the coupling of the BRD4 inhibitor JQ1, functionalized with a carboxylic acid (JQ1-COOH), to a pre-formed E3 ligase ligand-linker conjugate, Thalidomide-Piperazine-PEG2-NH2. This streamlined approach simplifies the synthetic process, making it more accessible for researchers in drug discovery and chemical biology. The protocol covers the reaction setup, purification, and analytical characterization of the final PROTAC molecule.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a powerful therapeutic modality for targeted protein degradation.[1] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome. A typical PROTAC consists of a POI-binding ligand, an E3 ligase-binding ligand, and a linker that connects the two.
The design and synthesis of PROTACs can be a complex and multi-step process. This application note details a simplified and efficient synthetic strategy that utilizes a commercially available, pre-functionalized building block: this compound. This reagent incorporates the thalidomide moiety, which recruits the Cereblon (CRBN) E3 ligase, connected to a flexible and soluble piperazine-PEG linker that terminates in a primary amine.
As a representative example, this protocol describes the conjugation of this linker-E3 ligase moiety to JQ1-carboxylic acid, a well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. The resulting PROTAC is designed to recruit BRD4 to the CRBN E3 ligase, leading to its degradation. The reaction employs a standard amide bond formation using the coupling reagent HATU.
Signaling Pathway and Mechanism of Action
The synthesized PROTAC is designed to induce the degradation of BRD4 through the ubiquitin-proteasome system. The thalidomide portion of the PROTAC binds to the CRBN E3 ubiquitin ligase, while the JQ1 moiety binds to the bromodomain of BRD4. This brings BRD4 into close proximity with the E3 ligase, leading to the ubiquitination of BRD4. Poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action of the synthesized PROTAC.
Experimental Protocol
Materials and Reagents
-
JQ1-carboxylic acid (MW: 400.88 g/mol )
-
This compound di-TFA salt
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (MW: 380.16 g/mol )
-
N,N-Diisopropylethylamine (DIPEA) (MW: 129.24 g/mol )
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA) for HPLC
-
0.22 µm syringe filters
Equipment
-
Magnetic stirrer and stir bars
-
Round bottom flask
-
Nitrogen or Argon gas supply
-
Syringes and needles
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a C18 column (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer (MS)
-
Nuclear magnetic resonance (NMR) spectrometer
Synthesis Workflow
Caption: Workflow for the synthesis of the BRD4-targeting PROTAC.
Detailed Synthesis Procedure
-
Reaction Setup:
-
To a clean, dry round bottom flask, add JQ1-carboxylic acid (1.0 eq., e.g., 20 mg, 0.05 mmol).
-
Dissolve the JQ1-carboxylic acid in anhydrous DMF (e.g., 2 mL).
-
Add this compound di-TFA salt (1.1 eq., e.g., 0.055 mmol) to the solution.
-
Add HATU (1.2 eq., e.g., 22.8 mg, 0.06 mmol) to the reaction mixture.
-
Finally, add DIPEA (3.0 eq., e.g., 26 µL, 0.15 mmol) dropwise to the stirring solution.
-
Seal the flask under a nitrogen or argon atmosphere.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the progress of the reaction by LC-MS to confirm the formation of the desired product and consumption of the starting materials.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water (e.g., 10 mL).
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any precipitates.
-
Purify the crude product by preparative reverse-phase HPLC using a C18 column. A typical gradient would be 10-90% acetonitrile in water (with 0.1% TFA) over 30 minutes.
-
Collect the fractions containing the pure product, identified by its expected mass.
-
-
Product Isolation:
-
Combine the pure fractions and remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the final PROTAC product as a solid.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesized PROTAC.
| Parameter | Expected Value | Method |
| Chemical Formula | C48H51ClN8O8S | - |
| Molecular Weight | 951.5 g/mol | - |
| Yield | 30-50% | Gravimetric analysis after lyophilization |
| Purity | >95% | Analytical HPLC (e.g., at 254 nm) |
| Identity Confirmation | Expected m/z [M+H]+ | Mass Spectrometry (ESI-MS) |
| Structural Confirmation | Peaks consistent with the proposed structure | 1H NMR, 13C NMR |
Characterization
The final product should be characterized by the following methods to confirm its identity, purity, and structural integrity:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized PROTAC.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. An analytical C18 column with a suitable gradient of acetonitrile and water (containing 0.1% TFA) should be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR should be performed to confirm the chemical structure of the PROTAC. The spectra should be consistent with the proposed structure, showing characteristic peaks for the JQ1, thalidomide, piperazine, and PEG moieties.
Conclusion
This application note provides a straightforward and efficient protocol for the synthesis of a BRD4-targeting PROTAC using a commercially available thalidomide-linker conjugate. This method reduces the number of synthetic steps and simplifies the purification process, making it an attractive approach for the rapid generation of PROTACs for research and drug discovery applications. The detailed protocol and characterization guidelines should enable researchers to successfully synthesize and validate similar PROTAC molecules.
References
how to conjugate a warhead ligand to Thalidomide-Piperazine-PEG2-NH2
Application Note & Protocol
Topic: Conjugation of a Carboxylic Acid-Containing Warhead Ligand to Thalidomide-Piperazine-PEG2-NH2 for PROTAC Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation.[1][2] They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ligase (often derived from thalidomide or pomalidomide to engage the Cereblon E3 ligase), and a chemical linker that connects the two ligands.[1][3]
The linker plays a crucial role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase. The length and composition of the linker require careful optimization for each specific target. This application note provides a detailed protocol for the conjugation of a generic warhead ligand containing a carboxylic acid functional group to this compound, a commonly used E3 ligase ligand-linker conjugate.[4] The protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the warhead and the linker.[5][6][7]
Principle of the Method
The conjugation strategy is based on a two-step carbodiimide-mediated coupling reaction.[6][7] First, the carboxylic acid group on the warhead ligand is activated by EDC in the presence of NHS to form a semi-stable NHS ester.[6][8] This activated intermediate is then reacted with the primary amine of this compound to form a stable amide bond, yielding the final PROTAC molecule.[9][10] The use of NHS or its water-soluble analog, Sulfo-NHS, increases the efficiency of the coupling reaction and the stability of the amine-reactive intermediate compared to using EDC alone.[6][11]
Experimental Workflow
The overall experimental workflow for the conjugation of a warhead ligand to this compound is depicted in the following diagram.
References
- 1. explorationpub.com [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. covachem.com [covachem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Targeted Protein Degradation Assay with Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2] This is often achieved using heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs).[3][4] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[5][6] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
Thalidomide-Piperazine-PEG2-NH2 is a molecule designed for TPD applications. It incorporates a thalidomide derivative that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][7][8][9] The piperazine-PEG2-NH2 portion can be conjugated to a ligand for a specific POI, creating a novel PROTAC. These application notes provide a comprehensive experimental protocol to characterize the activity of a PROTAC synthesized from this compound.
Signaling Pathway of CRBN-Mediated Protein Degradation
The mechanism of action for a this compound-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC, and the CRL4^CRBN^ E3 ubiquitin ligase complex.[7][10] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3]
Experimental Workflow
A typical workflow to evaluate a novel PROTAC involves a series of in vitro and cell-based assays to confirm its mechanism of action and quantify its degradation efficiency.[11]
Detailed Experimental Protocols
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the POI and CRBN. A two-step co-immunoprecipitation (co-IP) approach can be utilized for this purpose.[12][13]
Materials:
-
HEK293T cells
-
Plasmids encoding tagged POI (e.g., HA-tag) and tagged CRBN (e.g., Flag-tag)
-
This compound based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-HA magnetic beads
-
Anti-Flag antibody
-
Appropriate secondary antibodies
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect cells with plasmids encoding HA-tagged POI and Flag-tagged CRBN.
-
-
Cell Treatment:
-
Treat transfected cells with the PROTAC at various concentrations for a specified time (e.g., 4 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[1]
-
Clarify the lysate by centrifugation.
-
-
First Immunoprecipitation (IP):
-
Incubate the cell lysate with anti-HA magnetic beads to pull down the HA-tagged POI.
-
Wash the beads to remove non-specific binding.
-
-
Elution:
-
Elute the protein complexes from the beads.
-
-
Second Immunoprecipitation (IP):
-
Incubate the eluate with an anti-Flag antibody to immunoprecipitate the Flag-tagged CRBN that is in a complex with the HA-POI.
-
-
Western Blot Analysis:
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against the HA-tag and Flag-tag to detect the presence of both the POI and CRBN in the complex.
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC-mediated ubiquitination of the target protein in a reconstituted system.[3]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRL4-CRBN E3 ligase complex
-
Recombinant POI
-
Ubiquitin
-
ATP
-
This compound based PROTAC
-
Ubiquitination reaction buffer
Protocol:
-
Reaction Setup:
-
On ice, prepare a master mix containing ubiquitination buffer, ATP, ubiquitin, E1, and E2 enzymes.[3]
-
Aliquot the master mix into reaction tubes.
-
-
Addition of Components:
-
Add the recombinant POI and the CRL4-CRBN complex to the tubes.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
-
Initiation and Incubation:
-
Initiate the reaction by transferring the tubes to a 37°C incubator for a specified time (e.g., 60 minutes).
-
-
Termination:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody against the POI.
-
A ladder of higher molecular weight bands above the unmodified POI indicates polyubiquitination.[3]
-
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.[1][5]
Materials:
-
Cell line expressing the POI
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Sample Preparation:
-
Lyse the cells and determine the protein concentration of each sample.[1]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection and Analysis:
Data Presentation
Quantitative data from the protein degradation assays should be summarized in tables for easy comparison. Key parameters to determine are the DC50 (concentration at which 50% of the protein is degraded) and the Dmax (the maximum degradation achieved).[5]
Table 1: Dose-Response of POI Degradation by PROTAC-X at 24 hours
| PROTAC-X Concentration (nM) | % POI Remaining (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 1 | 85 | 15 |
| 10 | 55 | 45 |
| 50 | 20 | 80 |
| 100 | 10 | 90 |
| 500 | 12 | 88 |
| 1000 | 15 | 85 |
Table 2: Time-Course of POI Degradation by 100 nM PROTAC-X
| Time (hours) | % POI Remaining (Normalized to Loading Control) | % Degradation |
| 0 | 100 | 0 |
| 4 | 70 | 30 |
| 8 | 40 | 60 |
| 16 | 15 | 85 |
| 24 | 10 | 90 |
Advanced Assays
For a more in-depth characterization, consider the following advanced techniques:
-
Quantitative Mass Spectrometry (MS)-based Proteomics: Provides a global view of protein level changes, enabling assessment of selectivity and off-target effects.[2][14] Targeted proteomics approaches like parallel reaction monitoring (PRM) can offer high specificity and sensitivity for quantifying the target protein.[15][16]
-
Cellular Thermal Shift Assay (CETSA): Can be used to confirm target engagement of the PROTAC in a cellular context by measuring the thermal stabilization of the target protein upon binding.[17][18][19]
-
Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): These biophysical techniques can provide quantitative data on the binding affinities and kinetics of the PROTAC to the POI and the E3 ligase, as well as the formation of the ternary complex.[20]
Conclusion
This document provides a comprehensive set of protocols for the initial characterization of a novel PROTAC derived from this compound. By systematically evaluating ternary complex formation, in vitro ubiquitination, and cellular protein degradation, researchers can effectively determine the potency, efficacy, and mechanism of action of their targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation | Biognosys [biognosys.com]
- 3. benchchem.com [benchchem.com]
- 4. biopharma.co.uk [biopharma.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeted Protein Degraders | Bruker [bruker.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Targeted proteomics analysis of protein degradation in plant signaling on an LTQ-Orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
Application Notes and Protocols: Utilizing Thalidomide-Piperazine-PEG2-NH2 for Targeted Degradation of Estrogen Receptor Alpha (ERα) in Breast Cancer Cell Lines
For Research Use Only.
Introduction
This document provides detailed application notes and protocols for the use of a Proteolysis Targeting Chimera (PROTAC) synthesized from Thalidomide-Piperazine-PEG2-NH2 . This PROTAC, hereafter referred to as ERα-Degrader-T , is designed for the targeted degradation of Estrogen Receptor alpha (ERα) in breast cancer cell lines. ERα is a key driver in the majority of breast cancers, and its targeted degradation represents a promising therapeutic strategy.[1][2]
ERα-Degrader-T is a heterobifunctional molecule comprising three key components:
-
A ligand that specifically binds to the target protein, ERα.
-
A thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.
-
A piperazine-PEG2 linker that connects the two ligands.
By inducing proximity between ERα and the CRBN E3 ligase, ERα-Degrader-T facilitates the ubiquitination and subsequent proteasomal degradation of ERα.[1]
Data Presentation
The following tables summarize representative quantitative data for ERα-targeting PROTACs in the ER-positive breast cancer cell line, MCF-7. These values can serve as a benchmark for experiments utilizing ERα-Degrader-T.
Table 1: In Vitro Degradation and Potency of ERα-Targeting PROTACs in MCF-7 Cells
| Parameter | Value | Reference |
| DC50 (Degradation Concentration 50) | < 5 µM | [3][4][5] |
| IC50 (Inhibitory Concentration 50) | 6.106 µM | [3][4][5] |
Table 2: Effect of a Representative ERα PROTAC on ERα Protein Levels
| Cell Line | Treatment Concentration | Incubation Time | ERα Degradation | Reference |
| MCF-7 | Dose-dependent | 24 hours | Significant degradation | [3][4][5] |
| T47D | Dose-dependent | 24 hours | Successful degradation | [3] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of ERα-Degrader-T
The following diagram illustrates the mechanism by which ERα-Degrader-T induces the degradation of ERα.
Caption: Mechanism of ERα degradation induced by ERα-Degrader-T.
Experimental Workflow for Evaluating PROTAC Efficacy
The following diagram outlines a typical workflow for assessing the efficacy of ERα-Degrader-T in breast cancer cell lines.
Caption: A typical experimental workflow for evaluating ERα-Degrader-T.
Experimental Protocols
Cell Culture
-
Cell Lines: MCF-7 (ATCC HTB-22) is a commonly used ER-positive human breast cancer cell line.[2]
-
Culture Medium: For MCF-7 cells, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[2]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Passaging: Subculture cells when they reach 80-90% confluency using 0.25% Trypsin-EDTA for detachment.[2]
Western Blot for ERα Degradation
This protocol is used to quantify the degradation of ERα protein following treatment with ERα-Degrader-T.[1][2]
Materials:
-
MCF-7 cells
-
ERα-Degrader-T
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence detection system
Procedure:
-
Cell Seeding: Plate MCF-7 cells in 6-well plates and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of ERα-Degrader-T for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control for proteasome inhibition (co-treatment with MG132).[2]
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.[1][4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1][2]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[2]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1][2]
-
Incubate with a primary antibody against ERα overnight at 4°C.[1][2]
-
Incubate with a loading control antibody (e.g., β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[1][2]
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[2]
-
Quantification: Perform densitometry analysis to quantify the band intensity of ERα relative to the loading control. The DC₅₀ value can be calculated from the dose-response curve.[2]
Cell Viability Assay (MTT/CCK-8/SRB)
This assay measures the effect of ERα-Degrader-T on cell proliferation and cytotoxicity.[1][6]
Materials:
-
MCF-7 cells
-
ERα-Degrader-T
-
DMSO (vehicle control)
-
96-well plates
-
MTT, CCK-8, or SRB reagent
-
Solubilization solution (for MTT and SRB assays)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.[1]
-
Treatment: Treat the cells with serial dilutions of ERα-Degrader-T for 72-96 hours.[2]
-
Assay-Specific Steps:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Add solubilization solution to dissolve the crystals.[1][7]
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[1][4]
-
For SRB assay: Fix the cells with cold 10% trichloroacetic acid (TCA), stain with 0.4% SRB solution, wash, and then solubilize the bound dye with 10 mM Tris base solution.[2]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Thalidomide-Piperazine-PEG2-NH2 in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Thalidomide-Piperazine-PEG2-NH2 is a crucial chemical tool for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) aimed at therapeutic intervention in neurodegenerative diseases. This heterobifunctional molecule consists of a thalidomide analog, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a piperazine moiety via a polyethylene glycol (PEG2) linker, with a terminal amine group (-NH2) for further conjugation.[1]
The primary application of this molecule is in the construction of PROTACs designed to selectively degrade pathogenic proteins implicated in neurodegenerative disorders such as Alzheimer's Disease (AD) and Parkinson's Disease (PD).[2][3] The thalidomide component recruits the CRL4-CRBN E3 ligase complex, while the terminal amine allows for the attachment of a ligand that specifically binds to a protein of interest (POI), such as Tau, α-synuclein, or LRRK2.[4][] This ternary complex formation (POI-PROTAC-E3 ligase) facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[4][6] This approach offers a powerful strategy to eliminate toxic protein aggregates, a common pathological hallmark of many neurodegenerative diseases.[2][7]
The PEG2 linker provides appropriate spacing and flexibility for the formation of a stable ternary complex, a critical factor for efficient protein degradation. The piperazine group can be a part of the linker structure or a component of the target protein ligand.
Key Applications:
-
Development of Tau-targeting PROTACs for Alzheimer's Disease: By conjugating a Tau-binding ligand to this compound, researchers can create PROTACs that promote the degradation of hyperphosphorylated Tau, potentially preventing the formation of neurofibrillary tangles.[]
-
Generation of α-synuclein Degraders for Parkinson's Disease: Linking an α-synuclein-specific ligand can produce PROTACs that clear toxic α-synuclein aggregates, a key feature of PD pathology.[3]
-
Targeted Degradation of Mutant LRRK2 in Parkinson's Disease: PROTACs can be designed to specifically target and degrade mutant Leucine-rich repeat kinase 2 (LRRK2), mitigating its neurotoxic effects.[3]
-
Anti-inflammatory and Neuroprotective Effects: Thalidomide and its analogs have known anti-inflammatory properties, such as inhibiting the production of tumor necrosis factor-alpha (TNF-α).[8][9] PROTACs built with this scaffold may offer dual functionality by both degrading a target protein and modulating neuroinflammation, a significant contributor to neurodegeneration.[10][11]
Data Presentation
The following tables represent hypothetical data from experiments utilizing a PROTAC synthesized with this compound.
Table 1: In Vitro Degradation of Tau Protein in SH-SY5Y Neuroblastoma Cells
This table illustrates the dose-dependent degradation of total Tau protein in a human neuroblastoma cell line following a 24-hour treatment with a hypothetical Tau-PROTAC (Tau-PROTAC-1) constructed using this compound.
| Treatment Group | Concentration (nM) | Mean Tau Protein Level (% of Vehicle Control) | Standard Deviation | p-value vs. Vehicle |
| Vehicle (DMSO) | - | 100 | 5.8 | - |
| Tau-PROTAC-1 | 1 | 85.2 | 4.5 | >0.05 |
| Tau-PROTAC-1 | 10 | 52.1 | 6.2 | <0.01 |
| Tau-PROTAC-1 | 100 | 18.9 | 3.1 | <0.001 |
| Tau-PROTAC-1 | 1000 | 25.4 | 4.3 | <0.001 |
| Negative Control PROTAC | 100 | 98.7 | 5.1 | >0.05 |
Table 2: In Vivo Efficacy of an α-synuclein PROTAC in an MPTP Mouse Model of Parkinson's Disease
This table presents representative data from a study evaluating a hypothetical α-synuclein PROTAC (α-Syn-PROTAC-2) in a 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model of Parkinson's Disease.[12][13][14] Behavioral outcomes were assessed using the rotarod test, and striatal dopamine levels were measured post-mortem.
| Treatment Group | Dose (mg/kg) | Mean Latency to Fall on Rotarod (seconds) | % Improvement vs. MPTP | Mean Striatal Dopamine (% of Saline Control) | % Restoration vs. MPTP |
| Saline Control | - | 180 ± 15 | - | 100 ± 8 | - |
| MPTP + Vehicle | - | 65 ± 12 | 0 | 42 ± 7 | 0 |
| MPTP + α-Syn-PROTAC-2 | 10 | 105 ± 14 | 34.8 | 65 ± 6 | 39.7 |
| MPTP + α-Syn-PROTAC-2 | 30 | 142 ± 16 | 67.0 | 81 ± 9 | 67.2 |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Action for a PROTAC utilizing this compound.
Caption: Experimental workflow for in vivo testing in a neurotoxin-induced PD model.
Experimental Protocols
Protocol 1: In Vitro Degradation of Target Protein (e.g., Tau) in a Neuronal Cell Line
Objective: To determine the efficacy and dose-response of a Tau-targeting PROTAC (synthesized with this compound) in degrading endogenous Tau protein in SH-SY5Y neuroblastoma cells.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
Tau-PROTAC-1 (dissolved in DMSO)
-
Negative Control PROTAC (non-binding or inactive CRBN ligand, dissolved in DMSO)
-
Vehicle (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
Western Blot transfer system (membranes, buffers)
-
Primary antibodies: anti-Tau, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western Blots
Methodology:
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells under standard conditions (37°C, 5% CO2).
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of Tau-PROTAC-1 and the negative control PROTAC in complete culture medium to achieve final concentrations (e.g., 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the respective treatments.
-
Incubate the cells for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Tau and anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the Tau band to the corresponding loading control (GAPDH) band.
-
Express the results as a percentage of the vehicle-treated control.
-
Protocol 2: In Vivo Evaluation in an MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the neuroprotective and therapeutic efficacy of an α-synuclein-targeting PROTAC (α-Syn-PROTAC-2) on motor function and dopaminergic neuron survival in an MPTP mouse model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP-HCl (dissolved in saline)
-
α-Syn-PROTAC-2 (formulated in a suitable vehicle, e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Vehicle solution
-
Rotarod apparatus
-
Anesthetics
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Equipment for tissue homogenization and HPLC analysis
-
Equipment for immunohistochemistry (microtome, slides, antibodies)
Methodology:
-
Animal Acclimatization and Baseline Testing:
-
Allow mice to acclimatize to the facility for at least one week.
-
Train the mice on the accelerating rotarod for three consecutive days.
-
On the fourth day, record the baseline latency to fall for each mouse.
-
-
MPTP Administration:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day to induce parkinsonian neurodegeneration.[14]
-
A control group receives saline injections.
-
-
PROTAC Treatment:
-
Beginning 24 hours after the final MPTP injection, start daily administration of α-Syn-PROTAC-2 (e.g., 10 and 30 mg/kg, subcutaneous or oral gavage) or vehicle.
-
Continue treatment for a specified duration (e.g., 14 or 21 days).
-
-
Behavioral Assessment:
-
Perform the rotarod test weekly to assess motor coordination and balance.
-
Record the latency to fall for each mouse, with a pre-defined cutoff time (e.g., 300 seconds).
-
-
Euthanasia and Tissue Processing:
-
At the end of the treatment period, euthanize the mice with an overdose of anesthetic.
-
For biochemical analysis, rapidly dissect the striata, snap-freeze in liquid nitrogen, and store at -80°C.
-
For histological analysis, perform transcardial perfusion with saline followed by 4% paraformaldehyde. Post-fix the brains overnight and then transfer to a sucrose solution for cryoprotection.
-
-
Biochemical Analysis (HPLC):
-
Homogenize the striatal tissue samples.
-
Measure the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.[12]
-
-
Histological Analysis (Immunohistochemistry):
-
Section the cryopreserved brains (e.g., 30 µm sections) using a cryostat.
-
Perform immunohistochemistry for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Perform staining for α-synuclein to assess protein aggregate load.
-
Quantify the number of TH-positive neurons (stereology) and the optical density of TH-positive fibers.
-
-
Data Analysis:
-
Analyze behavioral data using repeated measures ANOVA.
-
Analyze biochemical and histological data using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
-
A p-value of <0.05 is considered statistically significant.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advancements in PROTAC-based therapies for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroinflammation as a Factor of Neurodegenerative Disease: Thalidomide Analogs as Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of new thalidomide–donepezil hybrids as neuroprotective agents targeting cholinesterases and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotection by immunomodulatory agents in animal models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thalidomide reduces MPTP-induced decrease in striatal dopamine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of thalidomide on MPTP-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Developing Kinase Inhibitor PROTACs with Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein, offering a powerful strategy to overcome drug resistance and target previously "undruggable" proteins.[3][4]
This document provides detailed application notes and protocols for the development of kinase inhibitor PROTACs utilizing a thalidomide-based Cereblon (CRBN) E3 ubiquitin ligase ligand conjugated to a piperazine-containing kinase inhibitor via a flexible PEG2 linker. Thalidomide and its analogs act as "molecular glues," recruiting the CRBN E3 ligase complex.[3][][6] The piperazine moiety is a common feature in many kinase inhibitors, providing a convenient attachment point for the linker.[7] The short polyethylene glycol (PEG) linker offers the necessary flexibility for the formation of a stable ternary complex between the target kinase, the PROTAC, and the E3 ligase, which is crucial for subsequent ubiquitination and degradation.[1]
Mechanism of Action
Thalidomide-based PROTACs function by inducing the proximity of a target kinase and the CRBN E3 ubiquitin ligase.[6] This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target kinase.[1][3] The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[1][3]
Data Presentation
The following tables summarize key quantitative data for representative kinase inhibitor PROTACs, illustrating the potency and efficacy that can be achieved with this approach.
Table 1: Comparative Degradation Potency of Kinase-Targeting PROTACs
| PROTAC Name | Target Kinase | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| THAL-SNS-032 | CDK9 | Thalidomide | MOLT4 | 4 | >95 | [2] |
| SIAIS178 | BCR-ABL | VHL | K562 | 8.5 | >90 | [7] |
| ARV-825 | BRD4 | Pomalidomide | Jurkat | <1 | >98 | [8] |
| PROTAC-3 | FAK | Pomalidomide | MDA-MB-231 | ~50 | >90 | [4] |
| B3 | ALK | Pomalidomide | H3122 | 1.6 | >90 | [9] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[6] Dmax: The maximum percentage of target protein degradation achieved.[8]
Table 2: Comparative Inhibitory Activity of Kinase-Targeting PROTACs
| PROTAC Name | Target Kinase | Cell Line | IC50 (nM) | Reference |
| THAL-SNS-032 | CDK9 | MOLT4 | 50 | [2] |
| SIAIS178 | BCR-ABL | K562 | 24.0 | [7] |
| GP262 | PI3K/mTOR | MDA-MB-231 | 68.0 | [10] |
| B3 | ALK | H3122 | 1.6 | [9] |
IC50: The concentration of the PROTAC that results in 50% inhibition of cell proliferation or kinase activity.[11]
Signaling Pathways and PROTAC Mechanism
The following diagrams illustrate the general mechanism of action for a thalidomide-based kinase inhibitor PROTAC and a representative kinase signaling pathway that can be targeted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A typical PROTAC consists of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. Solid-phase synthesis offers a streamlined and efficient approach for the rapid assembly of PROTAC libraries, simplifying purification and enabling the use of excess reagents to drive reactions to completion.[1]
This document provides a detailed protocol for the solid-phase synthesis of a PROTAC scaffold incorporating Thalidomide as the E3 ligase (Cereblon) ligand, a piperazine moiety, and a PEG2 linker, culminating in a terminal amine for further conjugation to a POI ligand.
Principle of the Method
The synthesis commences with the immobilization of a Thalidomide precursor onto a solid support. This is followed by the sequential coupling of a protected piperazine unit and a protected PEG2-amine linker. Each coupling step is followed by a deprotection step to reveal a reactive group for the subsequent reaction. Finally, the fully assembled PROTAC linker-ligand conjugate is cleaved from the resin and purified.
Signaling Pathways and Experimental Workflow
The synthesis follows a linear, step-wise assembly on a solid support. The general workflow is depicted below.
Caption: Workflow for the solid-phase synthesis of the PROTAC scaffold.
Experimental Protocols
Materials and Reagents
-
Aminomethylated polystyrene resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
4-Fluorophthalic anhydride
-
3-Aminoglutarimide hydrochloride
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Boc-piperazine
-
Fmoc-NH-PEG2-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Piperidine
-
Kaiser test kit
Protocol 1: Immobilization of Thalidomide Precursor
This protocol is adapted from established methods for solid-phase thalidomide synthesis.
-
Resin Swelling: Swell aminomethylated polystyrene resin in anhydrous DMF for 30 minutes in a solid-phase synthesis vessel.
-
Coupling of Phthalic Anhydride:
-
Drain the DMF.
-
Add a solution of 4-fluorophthalic anhydride (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF to the swollen resin.
-
Shake the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Coupling of 3-Aminoglutarimide:
-
Swell the resin from the previous step in DMF.
-
Add a solution of 3-aminoglutarimide hydrochloride (3 eq.) and DIPEA (6 eq.) in DMF.
-
Shake the mixture at room temperature for 16 hours.
-
Drain the reaction mixture and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
-
Cyclization to form Immobilized Thalidomide:
-
Suspend the resin in a solution of 5% acetic acid in DMF.
-
Heat the mixture at 80°C for 4 hours to induce cyclization.
-
Cool the mixture to room temperature, drain, and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 2: Piperazine Coupling and Deprotection
-
Piperazine Coupling:
-
Swell the thalidomide-functionalized resin in anhydrous DMF.
-
Add a solution of Boc-piperazine (5 eq.) and DIPEA (5 eq.) in DMF.
-
Heat the mixture at 60°C for 24 hours. This facilitates the nucleophilic aromatic substitution of the fluorine atom.
-
Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Perform a Kaiser test to confirm the absence of primary amines.
-
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with a solution of 20% TFA in DCM for 30 minutes.
-
Drain and wash the resin with DCM (3x), 10% DIPEA in DCM (2x), DCM (3x), and DMF (3x).
-
Perform a Kaiser test to confirm the presence of free secondary amine.
-
Protocol 3: PEG2 Linker Coupling and Deprotection
-
PEG2 Coupling:
-
Swell the piperazine-functionalized resin in anhydrous DMF.
-
In a separate flask, pre-activate Fmoc-NH-PEG2-COOH (3 eq.) with HATU (3 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.
-
Add the activated PEG linker solution to the resin.
-
Shake the mixture at room temperature for 16 hours.
-
Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 10 minutes. Repeat this step once.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Protocol 4: Cleavage and Purification
-
Cleavage from Resin:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA (2x) and DCM (2x), and combine the filtrates.
-
-
Isolation of Crude Product:
-
Concentrate the combined filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product as a TFA salt.
-
Data Presentation
The following tables summarize representative quantitative data for the solid-phase synthesis of the this compound PROTAC scaffold. These values are illustrative and may vary depending on the specific resin, reagents, and reaction conditions used.
Table 1: Reagent Equivalents and Reaction Conditions
| Step | Reagent | Equivalents (relative to resin loading) | Solvent | Time (h) | Temperature (°C) |
| 1a. Phthalic Anhydride Coupling | 4-Fluorophthalic anhydride, DIC, HOBt | 3 | DMF | 16 | Room Temp |
| 1b. 3-Aminoglutarimide Coupling | 3-Aminoglutarimide HCl, DIPEA | 3, 6 | DMF | 16 | Room Temp |
| 1c. Cyclization | Acetic Acid (5%) | - | DMF | 4 | 80 |
| 2a. Piperazine Coupling | Boc-piperazine, DIPEA | 5, 5 | DMF | 24 | 60 |
| 2b. Boc Deprotection | TFA (20%) | - | DCM | 0.5 | Room Temp |
| 3a. PEG2 Coupling | Fmoc-NH-PEG2-COOH, HATU, DIPEA | 3, 3, 6 | DMF | 16 | Room Temp |
| 3b. Fmoc Deprotection | Piperidine (20%) | - | DMF | 2 x 0.17 | Room Temp |
| 4. Cleavage | TFA/H2O/TIS (95:2.5:2.5) | - | - | 2-3 | Room Temp |
Table 2: Analytical Data and Expected Yields
| Stage of Synthesis | Analytical Method | Expected Result | Typical Crude Purity (%) | Typical Purified Yield (%) |
| Post-Coupling Steps | Kaiser Test | Negative (for complete coupling) | - | - |
| Post-Deprotection Steps | Kaiser Test | Positive (for free amine) | - | - |
| Final Product (Crude) | LC-MS | Expected Mass | 65-80 | - |
| Final Product (Purified) | RP-HPLC, LC-MS, ¹H NMR | >95% Purity, Confirmed Mass & Structure | >95 | 10-25 |
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
The solid-phase synthesis protocol detailed herein provides a robust and efficient method for the construction of a versatile PROTAC scaffold. The terminal primary amine on the PEG2 linker allows for the straightforward conjugation of a wide variety of POI ligands, making this an invaluable tool for the development of novel protein degraders. The modularity of solid-phase synthesis also permits the facile substitution of the piperazine or PEG components to explore structure-activity relationships and optimize PROTAC performance.
References
Application Notes and Protocols for the Conjugation of Peptide Warheads to Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative therapeutic modality. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These molecules consist of a "warhead" that binds to the protein of interest (POI), an E3 ubiquitin ligase ligand, and a linker connecting the two. Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ligase, a frequently utilized component in PROTAC design due to its favorable drug-like properties.[1][2]
This document provides detailed application notes and protocols for the conjugation of peptide-based warheads to Thalidomide-Piperazine-PEG2-NH2, a commercially available E3 ligase ligand-linker conjugate. Peptide warheads offer the advantage of targeting a wide range of protein surfaces, including those considered "undruggable" by small molecules.[2]
Core Signaling Pathway: The CRL4^CRBN E3 Ubiquitin Ligase Complex
The mechanism of action for thalidomide-based PROTACs is centered around the hijacking of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN). The PROTAC facilitates the formation of a ternary complex between the target protein and CRBN, the substrate receptor of the E3 ligase complex. This induced proximity leads to the polyubiquitination of the target protein by an E2 conjugating enzyme, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.
Experimental Workflow
The development of a peptide-based PROTAC involves a multi-step process from initial design and synthesis to comprehensive biological evaluation. The following diagram outlines a typical workflow for the creation and characterization of a peptide warhead conjugated to this compound.
References
in-cell click chemistry with Thalidomide-Piperazine-PEG2-NH2 derivatives
An Application Note and Protocol for In-Cell Click Chemistry Utilizing Thalidomide-Piperazine-PEG2-NH2 Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, joined by a chemical linker.[2] Thalidomide and its derivatives are widely used as potent recruiters of the Cereblon (CRBN) E3 ligase.[3][4][5]
A significant challenge in PROTAC development is the often large molecular weight of the final construct, which can impede cell permeability.[6][7] The "in-cell click-formed" strategy, also known as CLIPTAC (in-cell click-formed proteolysis-targeting chimeras), addresses this by introducing two smaller, more permeable precursor molecules into the cell, which then assemble into the active PROTAC via a bioorthogonal click reaction.[2][7]
This document provides detailed protocols and application notes for using this compound, a common E3 ligase ligand-linker conjugate, as a precursor for in-cell click chemistry applications. The terminal primary amine (-NH2) serves as a versatile handle for introducing a required click chemistry moiety, such as an alkyne or an azide. We will focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and widely used click reaction.[8][9][10]
Principle and Workflow
The overall strategy involves two main stages:
-
Functionalization: The terminal amine of the this compound derivative is chemically modified to bear an alkyne group.
-
In-Cell Ligation and Analysis: The alkyne-modified thalidomide derivative and a complementary azide-modified ligand for the protein of interest (POI) are introduced to cultured cells. A cell-compatible CuAAC reaction is then initiated to form the active PROTAC, leading to the targeted degradation of the POI, which is subsequently quantified.
Below is a diagram illustrating the in-cell click assembly of a PROTAC.
Experimental Protocols
Protocol 1: Functionalization of this compound with an Alkyne Moiety
This protocol describes the conversion of the terminal amine to an alkyne using an N-hydroxysuccinimide (NHS) ester of a terminal alkyne-containing carboxylic acid (e.g., 4-pentynoic acid NHS ester).
Materials:
-
This compound
-
Alkyne-NHS ester (e.g., 4-pentynoic acid NHS ester)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass Spectrometer for characterization
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add TEA or DIPEA (3 equivalents) to the solution to act as a base.
-
Add the Alkyne-NHS ester (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, protecting it from light.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting alkyne-functionalized product by reverse-phase HPLC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR.
Protocol 2: In-Cell Click Reaction for PROTAC Assembly and Protein Degradation
This protocol outlines the treatment of cells with the two PROTAC fragments followed by the in-cell click reaction to induce degradation of a target protein (e.g., BRD4).
Materials:
-
HeLa or other suitable human cell line
-
Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Alkyne-functionalized Thalidomide derivative (from Protocol 1)
-
Azide-functionalized POI ligand (e.g., JQ1-azide for targeting BRD4)
-
Copper (II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[11]
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) ligand stock solution (e.g., 100 mM in water)[11]
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300-500 mM in water)[11][12]
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Plating: Plate cells (e.g., HeLa) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Allow them to adhere overnight.[1]
-
Precursor Incubation:
-
Prepare a solution containing the alkyne-functionalized thalidomide derivative and the azide-functionalized POI ligand in cell culture medium at the desired final concentrations (e.g., 0.1 - 10 µM).
-
Remove the old medium from the cells and replace it with the medium containing the PROTAC precursors.
-
Incubate for a suitable period (e.g., 4-18 hours) to allow for cellular uptake.[7]
-
-
In-Cell Click Reaction:
-
Prepare the click reaction mixture in DPBS on ice. Add the components in the following order: CuSO₄ and THPTA (pre-mixed at a 1:5 molar ratio), followed by sodium ascorbate.[10][13] Final concentrations in the cell medium should be optimized, but starting points are: 100 µM CuSO₄, 500 µM THPTA, and 2.5-5 mM Sodium Ascorbate.[12][13]
-
Gently aspirate the medium containing the precursors from the cells and wash once with DPBS.
-
Add the click reaction mixture to the cells.
-
Incubate at room temperature or 37°C for 30-60 minutes.[11]
-
-
Post-Click Incubation & Lysis:
-
Remove the click reaction mixture and wash the cells twice with ice-cold DPBS.
-
Add fresh cell culture medium and return the cells to the incubator for the desired degradation period (e.g., 4-24 hours).
-
After incubation, wash cells again with ice-cold DPBS and lyse them directly in the plate using lysis buffer with protease inhibitors.
-
Harvest the cell lysates by scraping and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[14]
Protocol 3: Western Blot Analysis of Target Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following PROTAC treatment.
Materials:
-
Cell lysates (from Protocol 2)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[14]
-
Primary antibody specific for the POI (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Normalize all cell lysate samples to the same protein concentration (e.g., 20-30 µg per lane) and mix with SDS-PAGE sample buffer. Boil for 5-10 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control (diluted in blocking buffer) overnight at 4°C.[14]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity.
Data Presentation
Quantitative data from the Western blot analysis should be presented clearly to demonstrate the efficacy and dose-dependency of the in-cell assembled PROTAC.
Table 1: Optimized Reagent Concentrations for In-Cell CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Purpose |
|---|---|---|---|
| Alkyne-Thalidomide | 10 mM in DMSO | 0.1 - 10 µM | E3 Ligase Ligand Precursor |
| Azide-POI Ligand | 10 mM in DMSO | 0.1 - 10 µM | Target Protein Ligand Precursor |
| CuSO₄ | 20 mM in H₂O | 50 - 100 µM | Copper(I) Catalyst Source[10] |
| THPTA | 100 mM in H₂O | 250 - 500 µM | Cu(I) Stabilizing Ligand[11] |
| Sodium Ascorbate | 500 mM in H₂O | 2.5 - 5 mM | Reducing Agent[12] |
Table 2: Representative Quantification of BRD4 Degradation (Note: This is example data for illustrative purposes)
| Treatment Group | Precursor Conc. (µM) | Normalized BRD4 Level (%) | Standard Deviation (%) |
|---|---|---|---|
| Vehicle Control (DMSO) | 0 | 100 | 5.2 |
| In-Cell Assembled PROTAC | 0.1 | 85 | 6.1 |
| In-Cell Assembled PROTAC | 0.3 | 62 | 4.8 |
| In-Cell Assembled PROTAC | 1.0 | 28 | 3.5 |
| In-Cell Assembled PROTAC | 3.0 | 11 | 2.1 |
| In-Cell Assembled PROTAC | 10.0 | 9 | 1.8 |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the mechanism of action and the experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
Application Notes: Mass Spectrometry Methods for Monitoring Protein Degradation by a Thalidomide-Piperazine-PEG2-NH2 PROTAC
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[1][2][3] A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3][4][5] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4]
This application note details mass spectrometry-based methodologies for monitoring and quantifying the degradation of a target protein induced by a specific PROTAC composed of Thalidomide, a Piperazine linker, and a PEG2-NH2 functional group. The thalidomide moiety serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][6][7] Mass spectrometry (MS) is a powerful tool for advancing PROTAC development, enabling target identification, efficacy validation, and elucidation of protein degradation dynamics.[8][9]
Signaling Pathway of a Thalidomide-Based PROTAC
The mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[4] This induced proximity leads to the polyubiquitination of the target protein, which is then recognized and degraded by the proteasome.[1][4]
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow for Quantitative Proteomics
A typical workflow for assessing PROTAC efficacy involves cell treatment, protein extraction, sample preparation, and subsequent analysis by mass spectrometry. This can be broadly divided into global (discovery) proteomics and targeted (validation) proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. sapient.bio [sapient.bio]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Protein Degraders | Bruker [bruker.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Cell Permeability of a Thalidomide-Piperazine-PEG2-NH2 PROTAC
Audience: Researchers, scientists, and drug development professionals.
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address poor cell permeability of a Proteolysis Targeting Chimera (PROTAC) composed of a Thalidomide-based Cereblon (CRBN) E3 ligase ligand, a Piperazine-PEG2-NH2 linker, and a target protein ligand.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my Thalidomide-Piperazine-PEG2-NH2 PROTAC exhibiting poor cell permeability?
Poor cell permeability is a common challenge for PROTACs due to their large size and complex physicochemical properties, which often fall "beyond the Rule of Five" (bRo5).[1][2][3] Key contributing factors for your specific PROTAC likely include:
-
High Molecular Weight (MW): The combination of the Thalidomide ligand, the warhead for your protein of interest (POI), and the linker results in a large molecule that struggles to passively diffuse across the cell membrane.[3][4]
-
High Polar Surface Area (PSA): The PEG2 and piperazine components of the linker contain multiple heteroatoms (oxygens and nitrogens) that are hydrogen bond acceptors. This increases the molecule's polarity, which can hinder its ability to traverse the lipid bilayer of the cell membrane.[1]
-
Flexibility and Conformation: While PEG linkers can increase solubility, their flexibility can be a double-edged sword.[5][6] Some studies suggest that linkers that can adopt a folded, more compact conformation can shield polar groups and improve permeability.[6][7] However, an overly flexible linker may not favor this state.
-
Basicity of Piperazine: The piperazine moiety is basic and can become protonated at physiological pH.[8] This charge can decrease passive diffusion and may lead to sequestration in acidic organelles like lysosomes, a phenomenon known as lysosomal trapping, which reduces the effective concentration of the PROTAC in the cytosol and nucleus.[9]
Q2: What are the critical physicochemical properties I should analyze for my PROTAC?
To diagnose permeability issues, you should calculate and/or measure the following properties. Comparing these against established guidelines for bRo5 compounds and successful PROTACs can provide valuable insights.
| Property | Typical Range for Oral Drugs (Ro5) | Typical Range for PROTACs | Potential Impact of Your PROTAC's Moieties |
| Molecular Weight (MW) | < 500 Da | 700 - 1100 Da | High: Thalidomide, Linker, and Warhead combine to exceed Ro5. |
| cLogP (Lipophilicity) | < 5 | 1 - 5 | Variable: PEG2 decreases lipophilicity, while Thalidomide and the warhead contribute to it. An optimal balance is needed.[10] |
| Topological PSA (TPSA) | < 140 Ų | 100 - 250 Ų | High: PEG2's ether oxygens and piperazine's nitrogens significantly increase TPSA.[1] |
| H-Bond Donors (HBD) | ≤ 5 | 1 - 5 | Moderate: The terminal amine (-NH2) and potentially the warhead contribute. |
| H-Bond Acceptors (HBA) | ≤ 10 | 10 - 20 | High: Thalidomide, PEG2, and piperazine all contribute multiple H-bond acceptors. |
| Rotatable Bonds | ≤ 10 | > 10 | High: The PEG2 linker adds significant flexibility. |
Q3: How can I experimentally measure the cell permeability of my PROTAC?
Several assays are essential for quantifying permeability and diagnosing the underlying issues.[11]
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This cell-free assay measures passive diffusion across an artificial lipid membrane.[12][13] It is a high-throughput method to determine if the molecule has fundamental issues with traversing a lipid environment.[11]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human intestinal cells to model drug absorption.[14] It measures both passive diffusion and the effects of active transport, such as efflux by pumps like P-glycoprotein (P-gp).[14][15] By measuring permeability in both directions (apical to basolateral and basolateral to apical), an efflux ratio can be calculated to determine if the PROTAC is being actively pumped out of the cells.[14]
-
Cellular Uptake Assays (LC-MS/MS): This is the most direct method to quantify the intracellular concentration of your PROTAC. Cells are incubated with the compound, then lysed, and the amount of PROTAC inside is measured by mass spectrometry. This provides a definitive answer on how much compound is accumulating in the target cells.
Q4: What specific modifications can I make to the Piperazine-PEG2-NH2 linker to improve permeability?
The linker is the most flexible component for optimization.[16] Consider these strategies:
-
Replace PEG2 with an Alkyl Chain: Swapping the hydrophilic PEG linker for a more rigid and lipophilic alkyl or phenyl chain can significantly decrease PSA and improve permeability.[16]
-
Introduce Rigidity: Incorporating cyclic structures (like cyclopropyl or piperidine) or double/triple bonds can make the linker more rigid.[8][17] This reduces the entropic penalty of forming the ternary complex and can favor a more permeable conformation.[8][18]
-
Mask Basicity: If lysosomal trapping is suspected, modify the piperazine ring to lower its basicity (pKa). Attaching electron-withdrawing groups near the piperazine nitrogen can achieve this.[9]
-
Amide-to-Ester Substitution: Replacing amide bonds within the linker with esters can reduce the number of hydrogen bond donors and lower the PSA, which has been shown to improve permeability.[10]
-
Promote Intramolecular Hydrogen Bonds: Designing the linker to form internal hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" structure that masks polar surfaces, effectively lowering its functional PSA and improving its ability to cross the cell membrane.[16][19]
Part 2: Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving permeability issues.
Guide 1: Initial Diagnosis of Poor Permeability
If your PROTAC shows low activity in cellular degradation assays but is potent in biochemical binding assays, poor permeability is a primary suspect.
Step 1: Physicochemical Property Analysis
-
Action: Calculate the properties listed in the FAQ Q2 table for your specific PROTAC.
-
Interpretation: If your PROTAC has a very high MW (>1100 Da), TPSA (>200 Ų), or a low cLogP (<1), passive diffusion is likely to be very low.
Step 2: Experimental Permeability Assessment
-
Action: Perform a PAMPA experiment.
-
Interpretation:
-
High Permeability (Papp > 5.0 x 10⁻⁶ cm/s): Poor permeability is unlikely to be the main issue. Investigate other factors like compound stability in media or lack of ternary complex formation.
-
Low Permeability (Papp < 1.5 x 10⁻⁶ cm/s): The molecule has poor passive diffusion capabilities.[12] This confirms that the molecule's inherent physicochemical properties are a major barrier.
-
Step 3: Workflow for Initial Diagnosis
Guide 2: Investigating Active Efflux and Cellular Uptake
If passive permeability is low, or even if it's moderate, it's crucial to understand the role of cellular transporters.
Step 1: Assess Active Transport
-
Action: Perform a bidirectional Caco-2 permeability assay. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
-
Interpretation:
-
ER > 2: This indicates that the PROTAC is a substrate for an efflux pump (like P-gp or BCRP). The cell is actively removing the compound, preventing it from reaching its target.
-
ER ≈ 1: Efflux is not a significant problem. The low permeability observed is primarily due to poor passive diffusion.
-
Step 2: Quantify Intracellular Accumulation
-
Action: Perform a cellular uptake study using LC-MS/MS in your target cell line.
-
Interpretation: This assay provides the definitive measure of how much PROTAC gets into the cells. Low intracellular concentration, despite adequate dosing, confirms a permeability barrier (either poor influx, high efflux, or both).
Step 3: Root Cause Analysis Workflow
References
- 1. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 14. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enamine.net [enamine.net]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Technical Support Center: Optimizing Linker Length of Thalidomide-Piperazine-PEG2-NH2 for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Thalidomide-Piperazine-PEG2-NH2 based PROTACs to enhance ternary complex formation and subsequent protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a Thalidomide-based PROTAC?
A1: There is no universally optimal linker length; it is highly dependent on the specific protein of interest (POI) and the E3 ligase.[1][2] The ideal length must be determined empirically for each new target. While common linker lengths range from 5 to 15 atoms, studies have shown that for some targets, a 16-atom linker is optimal, while for others, even a single ethylene glycol unit extension can abolish degradation activity.[1][3]
Q2: What is the role of each component in the this compound linker conjugate?
A2:
-
Thalidomide: This moiety acts as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase.[4]
-
Piperazine: This rigid ring structure can help to improve physicochemical properties and provide a specific conformational restriction to the linker.[1]
-
PEG2 (Polyethylene Glycol, 2 units): The PEG component of the linker is critical for influencing the PROTAC's efficacy by affecting the formation and stability of the ternary complex.[4] PEG linkers can also improve solubility and other physicochemical properties.[4] The length of the PEG chain is a key parameter to optimize.
-
-NH2 (Amine): The terminal amine group is a reactive functional group that allows for the covalent attachment of a warhead (a ligand that binds to the target protein).
Q3: How does linker length impact ternary complex formation and protein degradation?
A3: The linker's length is a critical determinant of a PROTAC's efficacy.[2]
-
If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[2][5]
-
If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to an unstable ternary complex.[2][5]
The optimal linker length facilitates the formation of a stable and productive ternary complex, which is essential for subsequent ubiquitination and degradation of the target protein.[2]
Q4: What is "cooperativity" in the context of PROTACs and why is it important?
A4: Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein influences its binding to the other. It is calculated as the ratio of the binary binding affinity to the ternary binding affinity (α = KDbinary / KDternary).[6]
-
Positive cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the second protein (the target). This is generally desirable as it leads to a more stable ternary complex.[]
-
Negative cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein.
-
No cooperativity (α = 1): The binding events are independent.
A high degree of cooperativity often correlates with more potent degradation.[8]
Q5: What is the "hook effect" and how can linker optimization help?
A5: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases.[9] This is because the high concentration of the PROtac leads to the formation of binary complexes (Target-PROTAC or CRBN-PROTAC) that do not lead to degradation, rather than the productive ternary complex.[9] While linker optimization is primarily focused on ternary complex formation, a highly efficient PROTAC with an optimal linker may achieve maximal degradation at lower concentrations, thus avoiding the hook effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target protein and CRBN, but I don't observe any significant degradation of the target protein.
-
Possible Cause: Suboptimal Linker Length. The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[2]
-
Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG1, PEG3, PEG4, PEG5) to identify the optimal length.[4]
-
-
Possible Cause: Unproductive Ternary Complex Geometry. A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[10]
-
Solution: Perform an in-vitro or in-cell ubiquitination assay to confirm if the target protein is being ubiquitinated.[10] If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.
-
-
Possible Cause: Poor Cell Permeability. The PROTAC may not be efficiently entering the cells.[4]
Problem 2: I am observing a very pronounced "hook effect" at low concentrations.
-
Possible Cause: High Binary Binding Affinity, Poor Cooperativity. The PROTAC may be binding too tightly to one of the proteins, leading to a prevalence of binary complexes.
-
Solution: While seemingly counterintuitive, slightly weaker binary affinities with high cooperativity can be beneficial. Linker modifications can influence these parameters.
-
Problem 3: The degradation efficacy of my PROTAC is not consistent across experiments.
-
Possible Cause: PROTAC Instability. The PROTAC compound may be unstable in the cell culture medium.
-
Solution: Assess the stability of your PROTAC in media over the time course of your experiment.
-
-
Possible Cause: Cellular Factors. Ensure consistent cell passage number and seeding densities.[10]
Quantitative Data Summary
The optimal linker length is target-dependent. The following tables summarize illustrative quantitative data from published studies, demonstrating the impact of linker modifications on degradation efficacy and binding affinities.
Table 1: Effect of Linker Length on Protein Degradation
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| ERα | 12 | >1000 | <20 | [5] |
| ERα | 16 | 10 | >95 | [3][5] |
| p38α | <15 | >1000 | <10 | [1] |
| p38α | 15-17 | 100-200 | ~80 | [1] |
Table 2: Impact of Linker Length on Binding Affinity and Cooperativity
| PROTAC System | Linker | Binary KD (nM) | Ternary KD (nM) | Cooperativity (α) | Reference |
| BTK-CRBN | Short Linker | 250 (to BTK) | 2000 | 0.125 | [11] |
| BTK-CRBN | Long Linker | 70 (to BTK) | 70 | 1 | [11] |
| Brd4BD2-VHL | MZ1 | 29 (to VHL) | 1.1 | 26 | [12] |
Experimental Protocols
1. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
-
Objective: To determine the kinetics (ka, kd) and affinity (KD) of binary and ternary complex formation, and to calculate the cooperativity factor (α).[13]
-
Materials: SPR instrument, sensor chips (e.g., CM5 or SA), purified E3 ligase (e.g., CRBN complex), purified target protein, PROTACs with varying linker lengths, running buffer (e.g., HBS-EP+).
-
Protocol:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction Analysis: Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KDbinary).[14]
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface to determine the ternary binding affinity (KDternary).[14]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic and affinity constants.
-
Cooperativity Calculation: Calculate the cooperativity factor: α = KDbinary / KDternary.[14]
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[14]
-
Materials: ITC instrument, purified E3 ligase, purified target protein, PROTACs, matched dialysis buffer.
-
Protocol:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the E3 ligase to determine KD1.
-
Titrate the PROTAC into a solution of the target protein to determine KD2.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a pre-formed complex of the E3 ligase and the target protein to determine the apparent KD for ternary complex formation (KD,ternary).[14]
-
Data Analysis: Analyze the titration data using a suitable binding model.
-
Cooperativity Calculation: α = KD1 / KD,ternary.[14]
-
3. Western Blot for Target Protein Degradation
-
Objective: To quantify the extent of target protein degradation in cells treated with PROTACs.
-
Materials: Cell line expressing the target protein, PROTACs, lysis buffer, primary antibody against the target protein, loading control antibody (e.g., GAPDH, β-actin), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Protocol:
-
Cell Treatment: Seed cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and probe with primary antibodies for the target protein and a loading control, followed by HRP-conjugated secondary antibodies.[4]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.
-
4. In-Cell Target Engagement Assay (e.g., NanoBRET™)
-
Objective: To measure the engagement of the PROTAC with its target protein and the E3 ligase inside living cells.
-
Materials: Cell line engineered to express the target protein or E3 ligase fused to a NanoLuc® luciferase, a fluorescent tracer that binds to the target or E3 ligase, PROTACs.
-
Protocol:
-
Cell Plating: Plate the engineered cells in a suitable assay plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC.
-
Tracer Addition: Add the fluorescent tracer. The PROTAC will compete with the tracer for binding to the NanoLuc®-fused protein.
-
Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates target engagement by the PROTAC.
-
Data Analysis: Determine the IC50 value for target engagement.[15]
-
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Caption: Thermodynamic cycle illustrating cooperativity in ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 13. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Thalidomide-Piperazine-PEG2-NH2 PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Thalidomide-Piperazine-PEG2-NH2 PROTACs, with a specific focus on avoiding the hook effect.
Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC?
A this compound is a type of Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to recruit a target protein (Protein of Interest or POI) to the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] This specific PROTAC utilizes:
-
Thalidomide: as the ligand to bind to the Cereblon (CRBN) E3 ligase.[1][2]
-
A linker containing Piperazine and PEG2 (Polyethylene Glycol): to connect the thalidomide moiety to a ligand for the target protein.
-
An NH2 (amine) group: typically for conjugation to the target protein ligand.
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the extent of target protein degradation decreases, resulting in a characteristic bell-shaped curve.[3][4][5] Instead of a sigmoidal dose-response, where increasing PROTAC concentration leads to a plateau of maximum degradation, excessive concentrations become less effective.[3][6]
Q3: What causes the hook effect with this compound PROTACs?
The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2][3] For a PROTAC to be effective, it must form a productive ternary complex, bringing together the target protein and the E3 ligase (Cereblon in this case).[] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or Cereblon, forming "Target-PROTAC" or "Cereblon-PROTAC" binary complexes.[3][4] These binary complexes are unable to facilitate ubiquitination and compete with the formation of the productive ternary complex, thus reducing degradation efficiency.[4]
Q4: What are the experimental consequences of the hook effect?
Troubleshooting Guide: Avoiding and Mitigating the Hook Effect
Problem 1: My dose-response curve for target protein degradation shows a bell shape.
-
Likely Cause: You are observing the hook effect.[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations. It's crucial to test concentrations spanning several orders of magnitude, for instance, from picomolar to high micromolar ranges.[3]
-
Determine the Optimal Concentration (Dmax): Identify the concentration that yields the maximum degradation. For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays to directly measure the formation of the ternary complex at various PROTAC concentrations.[3][8] A decrease in ternary complex formation at higher concentrations will correlate with the observed decrease in degradation.[3]
-
Problem 2: My this compound PROTAC shows weak or no degradation.
-
Likely Cause: The concentrations tested might be in the hook effect region, or other experimental factors could be at play.
-
Troubleshooting Steps:
-
Test a Broader Concentration Range: It's possible your initial concentrations were too high. Test a much wider range, including significantly lower concentrations (e.g., nanomolar or picomolar).[9]
-
Verify Target and E3 Ligase Expression: Ensure that your cell line expresses both the target protein and Cereblon (CRBN) at sufficient levels.[3]
-
Optimize Incubation Time: Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal duration for degradation.[3]
-
Confirm Target Engagement: Use assays like cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to both the target protein and Cereblon within the cell.[8]
-
Quantitative Data Summary
| Parameter | Typical Concentration Range | Notes |
| Optimal Degradation (Dmax) | Nanomolar (nM) to low Micromolar (µM) | Highly dependent on the specific PROTAC, target protein, and cell line. |
| Onset of Hook Effect | Often starts in the Micromolar (µM) range (e.g., >1 µM) | Can vary significantly; a wide dose-response is essential for determination.[3] |
| Proteasome Inhibitor (e.g., MG132) for Co-IP | 10-20 µM | Used to prevent degradation of the target protein to allow for detection of the ternary complex. |
Key Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels following PROTAC treatment.
Materials:
-
This compound PROTAC
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with a serial dilution of your PROTAC (e.g., 1 pM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.[8]
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, separate proteins by SDS-PAGE, and transfer them to a membrane.[8]
-
Immunoblotting: Block the membrane and incubate with primary antibodies for the target protein and loading control. Follow with incubation with the appropriate HRP-conjugated secondary antibody.[9]
-
Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol assesses the formation of the ternary complex (Target-PROTAC-Cereblon).
Materials:
-
This compound PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing Co-IP lysis buffer
-
Antibody against the target protein (or an epitope tag)
-
Protein A/G magnetic beads or agarose slurry
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of your PROTAC or vehicle. Co-treat with a proteasome inhibitor like MG132 to prevent the degradation of the target protein and stabilize the ternary complex.[3]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[3]
-
Immunoprecipitation:
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the captured protein complexes.
-
Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against Cereblon to detect its presence in the immunoprecipitated complex.
Visualizations
Caption: Cereblon-mediated protein degradation pathway induced by a PROTAC.
Caption: Mechanism of the hook effect at high PROTAC concentrations.
Caption: Troubleshooting workflow for the PROTAC hook effect.
References
- 1. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
stability of Thalidomide-Piperazine-PEG2-NH2 in cellular assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Thalidomide-Piperazine-PEG2-NH2 in cellular assays. This molecule is commonly used as a building block for Proteolysis Targeting Chimeras (PROTACs), leveraging the thalidomide moiety to recruit the E3 ubiquitin ligase Cereblon (CRBN).
Troubleshooting Guide
Instability of this compound in cellular assays can lead to inconsistent and difficult-to-interpret results. The primary sources of instability are the hydrolysis of the thalidomide moiety and potential reactions involving the piperazine ring and the terminal primary amine of the PEG linker. Below is a guide to troubleshoot common issues.
Table 1: Troubleshooting Common Issues in Cellular Assays
| Issue | Potential Cause | Recommended Action |
| Inconsistent or no degradation of the target protein | Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C.[1][2] | 1. Assess Compound Stability: Perform a stability study of the compound in your specific cell culture medium using LC-MS (see Experimental Protocol 1).2. Prepare Fresh Solutions: Always prepare fresh stock solutions in an anhydrous solvent like DMSO before each experiment.[2]3. Minimize Incubation Time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells.[2] |
| Poor Cell Permeability: As a component of larger PROTAC molecules, poor cell permeability can be a factor.[1] | 1. Optimize PROTAC Design: If synthesizing a PROTAC, consider linker modifications to improve physicochemical properties.[1]2. Use Permeabilization Agents (for specific assays): For mechanistic studies in fixed cells, permeabilization can ensure compound access. | |
| Low E3 Ligase Expression: The cell line used may not express sufficient levels of CRBN. | 1. Verify CRBN Expression: Check the expression of CRBN in your cell line via Western blot or qPCR.2. Choose a Different Cell Line: Select a cell line known to have robust CRBN expression. | |
| High Background or Off-Target Effects | Non-specific Binding: The primary amine of the PEG linker can be reactive. | 1. Optimize Compound Concentration: Perform a dose-response experiment to find the optimal concentration with the lowest off-target effects.2. Include Proper Controls: Use a negative control (e.g., a structurally similar but inactive compound) to assess non-specific effects. |
| Formation of Reactive Metabolites: Degradation products of the compound may be biologically active. | 1. Characterize Degradation Products: Use LC-MS to identify major degradation products in your cell culture medium (see Experimental Protocol 1).2. Test Degradation Products: If possible, test the activity of identified degradation products in your assay. | |
| "Hook Effect" Observed (Reduced Activity at High Concentrations) | Formation of Unproductive Binary Complexes: At high concentrations, the PROTAC may form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. | 1. Perform a Full Dose-Response Curve: Test a wide range of concentrations to confirm the bell-shaped curve characteristic of the hook effect.2. Optimize Linker Design: The linker plays a crucial role in the stability of the ternary complex.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for up to one month, though preparing fresh solutions for each experiment is highly recommended to ensure maximum potency.[2]
Q2: How stable is the thalidomide moiety in cell culture medium?
Thalidomide and its derivatives are susceptible to hydrolysis, especially at physiological pH (7.4) and 37°C.[4] The glutarimide ring of thalidomide can be hydrolyzed, leading to an inactive compound. The rate of hydrolysis can be influenced by the components of the cell culture medium.
Q3: What is the potential impact of the piperazine ring on the stability of the molecule?
The piperazine ring itself is generally stable. However, its basicity can be influenced by the surrounding chemical groups, which can affect the overall properties and stability of the molecule.[5][6][7] In some contexts, piperazine-containing linkers have been used to improve the rigidity and solubility of PROTACs.[3][8]
Q4: Can the terminal primary amine of the PEG2 linker cause problems in my assay?
Yes, the terminal primary amine is a nucleophilic group and can potentially react with components in the cell culture medium or on the cell surface. This can lead to non-specific binding or degradation of the compound. It is important to include appropriate controls in your experiments to account for these potential effects.
Q5: How can I confirm that my PROTAC is engaging with the target protein and the E3 ligase in the cell?
You can use techniques such as NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm target engagement in a cellular context.[9] These assays can help you determine if a lack of activity is due to compound instability or a failure to bind to the intended proteins.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the chemical stability of the compound in your specific cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM + 10% FBS)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in your cell culture medium to the final working concentration used in your cellular assays (e.g., 1 µM).
-
Aliquot the solution into multiple microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), remove one tube and immediately stop the degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of remaining intact this compound.
-
Plot the percentage of the remaining compound against time to determine its stability profile.
Table 2: Example Stability Data Presentation
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 2 | 95 |
| 4 | 88 |
| 8 | 75 |
| 24 | 40 |
Protocol 2: Western Blotting to Assess PROTAC-Mediated Protein Degradation
This protocol is for assessing the degradation of a target protein after treatment with a PROTAC constructed using this compound.
Materials:
-
Cells expressing the target protein and CRBN
-
PROTAC stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibody against the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Cell Treatment: The next day, treat the cells with a serial dilution of your PROTAC. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against your target protein.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Strip or cut the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Perform densitometry analysis to quantify the relative protein levels.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded).
-
Visualizations
Caption: General experimental workflow for cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. explorationpub.com [explorationpub.com]
- 9. benchchem.com [benchchem.com]
challenges in synthesizing PROTACs with Thalidomide-Piperazine-PEG2-NH2
This guide provides troubleshooting advice and frequently asked questions for researchers synthesizing the PROTAC linker building block, Thalidomide-Piperazine-PEG2-NH2. This key intermediate is designed to connect a warhead that binds to a protein of interest (POI) with the E3 ligase Cereblon, recruited by the thalidomide moiety.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common strategy involves a multi-step synthesis to ensure selective connections and avoid common side products. The process typically includes:
-
Mono-protection of Piperazine: One of the two amine groups on piperazine is protected, usually with a Boc (tert-butyloxycarbonyl) group, to prevent di-acylation in the next step.
-
Coupling with Thalidomide: A derivatized thalidomide, often 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is coupled to the unprotected amine of mono-Boc-piperazine.
-
Boc Deprotection: The Boc group is removed from the piperazine to expose the second amine for linker attachment.
-
PEG Linker Conjugation: The exposed amine is coupled with a protected amino-PEG-acid linker (e.g., Fmoc-NH-PEG2-COOH).
-
Final Deprotection: The terminal amine protecting group (e.g., Fmoc) is removed to yield the final product, ready for conjugation to a POI-binding warhead.
Q2: Why is mono-protection of piperazine so critical?
Piperazine has two secondary amines of similar reactivity. Without protecting one of them, coupling it with an activated thalidomide derivative would likely result in a significant amount of di-substituted product, where two thalidomide molecules attach to a single piperazine. This side product is difficult to separate and drastically reduces the yield of the desired mono-substituted intermediate.
Q3: Can I use a different protecting group for the piperazine or the PEG linker?
Yes, orthogonal protecting groups are key. The Boc/Fmoc pair is common because Boc is acid-labile (removed with acids like TFA) while Fmoc is base-labile (removed with bases like piperidine). This allows for the selective deprotection of one group without affecting the other, which is crucial for controlled, stepwise synthesis. Other protecting group strategies can be employed based on the overall chemical stability of your molecule.
Q4: What are the main challenges in purifying the final product?
PROTAC intermediates and final products often have high molecular weights and can be amphiphilic, leading to challenging purification. Common issues include poor solubility, streaking on silica gel columns, and difficulty in separating the product from unreacted starting materials or coupling reagents. Reverse-phase HPLC (High-Performance Liquid Chromatography) is often the preferred method for final purification to achieve high purity.
Synthesis Workflow Diagram
Caption: General synthetic route for this compound.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 2 (Thalidomide Coupling) | 1. Incomplete reaction. 2. Formation of di-substituted piperazine byproduct. 3. Degradation of starting material. | 1. Increase reaction time or temperature (e.g., from RT to 50-70°C). Monitor by TLC/LC-MS. 2. Ensure high-quality, fully mono-protected N-Boc-piperazine is used. 3. Use a non-nucleophilic base like DIPEA instead of Et3N to avoid side reactions. |
| Multiple spots on TLC/LCMS after Step 3 (Boc Deprotection) | 1. Incomplete deprotection. 2. Degradation of the thalidomide moiety's glutarimide ring under harsh acidic conditions. | 1. Extend reaction time or use a stronger acid concentration (e.g., 4M HCl in Dioxane or 20-50% TFA in DCM). 2. Perform the reaction at 0°C to room temperature and minimize reaction time. Immediately quench and work up the reaction once complete. |
| Low yield in Step 4 (PEG Linker Coupling) | 1. Inefficient amide bond formation. 2. Degradation of the coupling reagent (e.g., HATU). | 1. Ensure all reagents and solvents are anhydrous. 2. Use a fresh bottle of coupling reagent. Add the coupling reagent last after pre-activating the acid for 5-10 minutes with the base (DIPEA). |
| Difficult Purification of Final Product | 1. Product is highly polar and water-soluble. 2. Residual coupling reagents or byproducts co-elute. | 1. Avoid normal phase (silica) chromatography. Use reverse-phase chromatography (C18 silica) with a Water/Acetonitrile or Water/Methanol gradient containing a modifier like 0.1% TFA or formic acid. 2. If using reverse-phase flash, perform a thorough aqueous wash of the crude product before loading to remove water-soluble impurities like DIPEA salts. |
Troubleshooting Workflow: Low Yield in Piperazine Coupling
Caption: Troubleshooting decision tree for low-yield coupling reactions.
Key Experimental Protocols
Protocol 1: Synthesis of 4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-N-Boc-piperazine (Step 2)
-
Reagents & Materials:
-
2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (Fluoro-Thalidomide, 1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of Fluoro-Thalidomide in anhydrous DMSO, add N-Boc-piperazine and DIPEA.
-
Stir the reaction mixture at 70°C under a nitrogen atmosphere.
-
Monitor the reaction progress using LC-MS. The reaction is typically complete within 12-16 hours.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the crude product.
-
Purify the crude solid by flash chromatography (e.g., using a Dichloromethane/Methanol gradient) to obtain the pure product.
-
Protocol 2: Synthesis of this compound (Final Steps 4 & 5)
-
Reagents & Materials:
-
Thalidomide-Piperazine intermediate (from Boc deprotection, 1.0 eq)
-
Fmoc-8-amino-3,6-dioxaoctanoic acid (Fmoc-NH-PEG2-COOH, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine (20% solution in DMF)
-
-
Procedure (Step 4: Coupling):
-
Dissolve Fmoc-NH-PEG2-COOH in anhydrous DMF. Add HATU and DIPEA and stir for 5 minutes at room temperature to pre-activate the acid.
-
Add a solution of the Thalidomide-Piperazine intermediate in DMF to the activated linker solution.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Once the starting material is consumed, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude Fmoc-protected product is often used directly in the next step without further purification.
-
-
Procedure (Step 5: Deprotection):
-
Dissolve the crude Fmoc-protected intermediate in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30-60 minutes. Monitor the removal of the Fmoc group by LC-MS.
-
Once complete, concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
Purify the resulting crude oil/solid using reverse-phase preparative HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA to yield the final product as a TFA salt.
-
strategies to reduce off-target effects of thalidomide-based PROTACs
Welcome to the Technical Support Center for Thalidomide-Based PROTACs. This resource is designed for researchers, scientists, and drug development professionals to provide strategies and troubleshoot issues related to the off-target effects of Proteolysis-Targeting Chimeras (PROTACs) that utilize thalidomide or its analogs (e.g., pomalidomide, lenalidomide) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects with thalidomide-based PROTACs?
A1: Off-target effects in thalidomide-based PROTACs can arise from several sources:
-
CRBN Neosubstrate Degradation : The thalidomide moiety itself can recruit endogenous proteins, known as neosubstrates, to the CRBN E3 ligase for degradation.[1][2] Common neosubstrates include zinc-finger (ZF) transcription factors like Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, which can lead to unintended therapeutic or toxic effects.[3][4][5]
-
Warhead-Mediated Off-Targets : The "warhead," the ligand designed to bind to your protein of interest (POI), may have affinity for other proteins, leading to their unintended degradation.[6]
-
PROTAC-as-a-Whole Off-Targets : The entire PROTAC molecule, due to its unique physicochemical properties and conformation influenced by the linker, can induce degradation of proteins that are not recognized by either the warhead or the CRBN ligand alone.[7]
-
The "Hook Effect" : At excessive concentrations, PROTACs can form non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces on-target degradation and can lead to other off-target pharmacology.[6][7]
Q2: How can I strategically modify the thalidomide ligand to reduce off-target effects?
A2: Modifying the thalidomide (or pomalidomide/lenalidomide) moiety is a key strategy. Research has shown that the attachment point of the linker to the phthalimide ring is critical. Modifications at the C5 position of the phthalimide ring can sterically hinder the binding of neosubstrates without disrupting CRBN engagement, thereby reducing the degradation of off-target ZF proteins.[8][9] In contrast, modifications at the C4 position often retain or enhance neosubstrate degradation.[8]
Q3: What role does the linker play in PROTAC selectivity, and how can it be optimized?
A3: The linker is a crucial determinant of PROTAC efficacy and selectivity.[10][11] It dictates the spatial orientation of the target protein relative to the E3 ligase.[12] Optimizing the linker's length, rigidity, and composition can improve the stability of the desired ternary complex and destabilize off-target complexes.[13][] Strategies include:
-
Varying Length : Testing a range of linker lengths (e.g., using different numbers of PEG or alkyl units) is necessary, as an optimal length is target-dependent.[15] A linker that is too short may cause steric clashes, while one that is too long may not facilitate efficient ubiquitination.[15]
-
Adjusting Rigidity : Incorporating rigid elements like phenyl groups or triazoles can improve stability and cell permeability, potentially enhancing selectivity.[10]
-
Modifying Polarity : Balancing the hydrophilicity/hydrophobicity of the linker can improve physicochemical properties like solubility and cell permeability, which are crucial for efficacy.[]
Q4: What are the essential controls to include in my experiments to identify off-target effects?
A4: To confidently identify off-target effects, the following controls are essential:
-
Vehicle Control (e.g., DMSO) : This serves as the baseline for measuring protein level changes.[6]
-
Negative Control PROTAC : An inactive epimer or a molecule with a modification that prevents binding to the E3 ligase (CRBN) but retains the warhead.[6] This control helps distinguish between off-target effects caused by the warhead itself versus those dependent on CRBN-mediated degradation.
-
Warhead-Only Control : The target-binding ligand alone. This helps identify effects related to target inhibition rather than degradation.
Troubleshooting Guide
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| Degradation of known CRBN neosubstrates (e.g., IKZF1, ZFP91) is observed. | The thalidomide/pomalidomide moiety is recruiting its natural neosubstrates.[8] | Re-engineer the PROTAC by moving the linker attachment point on the phthalimide ring from the C4 to the C5 position.[8][9] Test different CRBN ligands (thalidomide vs. pomalidomide vs. lenalidomide) as they have distinct neosubstrate profiles.[4] |
| High cell toxicity observed at effective degradation concentrations. | The PROTAC is degrading an essential off-target protein. The PROTAC or solvent concentration is too high.[6] | Perform a global proteomics analysis to identify unintended degraded proteins.[6] Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration and use the PROTAC at lower, non-toxic concentrations if possible.[6] |
| Inconsistent degradation results between experiments. | Cell health, passage number, or confluency is variable, affecting the ubiquitin-proteasome system.[7] The PROTAC compound is unstable in the culture medium. | Standardize cell culture conditions, including seeding density and passage number range.[7] Assess the chemical stability of your PROTAC in the experimental medium over the time course of the experiment. |
| The "Hook Effect" is observed (degradation decreases at high concentrations). | High PROTAC concentrations favor the formation of unproductive binary complexes over the productive ternary complex.[7][15] | Perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[7] Test lower concentrations (e.g., in the nanomolar range) to find the "sweet spot".[7] |
| No on-target degradation, but off-target effects are suspected. | Poor formation of the on-target ternary complex. Poor cell permeability of the PROTAC.[7] | Confirm binary binding to both the target and CRBN. Use a biophysical assay like NanoBRET or TR-FRET to assess ternary complex formation in cells.[15] Modify the linker to improve physicochemical properties and enhance cell permeability.[] |
Visualizing Mechanisms and Workflows
PROTAC Mechanism and Off-Target Sources
The following diagrams illustrate the intended mechanism of a thalidomide-based PROTAC and the potential sources from which off-target effects can arise.
Caption: On-target vs. off-target pathways for thalidomide-PROTACs.
Strategic Workflow for Minimizing Off-Target Effects
A systematic, iterative approach is essential for developing selective PROTACs.
Caption: Iterative workflow for PROTAC optimization to reduce off-targets.
Quantitative Data Summary
Global proteomics is the gold standard for unbiasedly identifying both on-target and off-target degradation events.[6] Below is a hypothetical data summary from a quantitative mass spectrometry experiment comparing cells treated with a vehicle vs. a pomalidomide-based PROTAC.
Table 1: Hypothetical Proteomics Data for Off-Target Profiling
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Assessment |
| Target Protein X | TARGETX | -4.1 | < 0.0001 | On-Target |
| Ikaros | IKZF1 | -3.5 | < 0.0001 | Known Off-Target (Neosubstrate) |
| Zinc finger protein 91 | ZFP91 | -2.8 | 0.0005 | Known Off-Target (Neosubstrate) |
| Kinase Y | KINY | -2.1 | 0.001 | Potential Off-Target (Warhead-related) |
| GAPDH | GAPDH | 0.05 | 0.85 | No significant change |
| Note: A significant negative Log2 fold change with a low p-value indicates protein degradation. Hits require further validation. |
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target protein degradation using quantitative mass spectrometry.[6]
1. Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the PROTAC at its optimal degradation concentration. Include controls: vehicle (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
Incubate for a duration sufficient to observe degradation (e.g., 6-24 hours). A shorter time point (4-6 hours) can help enrich for direct targets.[6]
2. Cell Lysis and Protein Digestion:
-
Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce protein disulfide bonds (e.g., with DTT), alkylate cysteines (e.g., with iodoacetamide), and digest proteins into peptides using trypsin.
3. LC-MS/MS Analysis:
-
Analyze the resulting peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.
-
Acquire data using a data-dependent (DDA) or data-independent (DIA) acquisition method.
4. Data Analysis:
-
Process the raw mass spectrometry data using software like MaxQuant or Spectronaut to identify and quantify proteins across all samples.[6]
-
Perform statistical analysis (e.g., t-test) to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
Caption: Workflow for identifying off-target effects via proteomics.
Protocol 2: Target Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein, a key step in its mechanism of action.[7]
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC. Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.
2. Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing buffer to reduce the SDS concentration.
-
Immunoprecipitate the protein of interest using a specific antibody conjugated to beads (e.g., Protein A/G).
3. Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated protein and run the samples on an SDS-PAGE gel.
-
Transfer to a membrane and probe with an antibody that recognizes ubiquitin or poly-ubiquitin chains to visualize a laddering pattern indicative of ubiquitination.
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This biophysical assay measures the proximity between the target protein and CRBN inside living cells, induced by the PROTAC.[15]
1. Cell Line Preparation:
-
Use or generate a cell line that co-expresses the target protein fused to a NanoLuc® luciferase fragment (e.g., HiBiT) and CRBN fused to a fluorescent acceptor like HaloTag®.
2. Assay Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the cells and incubate to allow labeling.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate (for the luciferase donor).
-
Immediately measure luminescence at two wavelengths (donor emission ~460 nm and acceptor emission ~618 nm) using a plate reader.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration to generate a dose-response curve.
References
- 1. Trends in Neosubstrate Degradation by Cereblon-Based Molecular Glues and the Development of Novel Multiparameter Optimization Scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 13. scienceopen.com [scienceopen.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protein Degradation Assays
Welcome to the technical support center for protein degradation assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
PROTAC and Degrader Assays
Q1: My PROTAC/degrader isn't causing degradation of my target protein. What are the common reasons for this?
A1: Several factors can lead to a lack of protein degradation in your assay. Here is a systematic guide to troubleshooting this issue:
-
Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[1][2]
-
Solution: Modify the linker to improve physicochemical properties or consider using cell lines with higher permeability.
-
-
Lack of Target or E3 Ligase Engagement: The molecule may not be binding to its intended targets within the cell.[1]
-
Solution: Confirm binary engagement of your degrader with both the target protein and the E3 ligase using biophysical assays like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).
-
-
Inefficient Ternary Complex Formation: Even if the degrader binds to both the target and the E3 ligase individually, it may not efficiently bring them together to form a stable ternary complex, which is crucial for ubiquitination.[1][3]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in your cell line or may not be appropriate for your target protein.[1]
-
Solution: Confirm the expression of the E3 ligase in your cell model. If expression is low, consider using a different cell line or switching to a degrader that recruits a more ubiquitously expressed E3 ligase.[1]
-
-
Compound Instability: The degrader molecule may be unstable in the cell culture medium.[1]
-
Solution: Assess the chemical stability of your compound in your experimental conditions over time.
-
Q2: I'm observing a "hook effect" with my PROTAC, where degradation decreases at higher concentrations. Why is this happening and how can I mitigate it?
A2: The "hook effect" is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[1][6]
Mitigation Strategies:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation and reveal the characteristic bell-shaped curve of the hook effect.[1]
-
Test Lower Concentrations: Focus on nanomolar to low micromolar ranges to find the degradation "sweet spot".[1]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[1]
-
Biophysical Assays: Use techniques like TR-FRET or SPR to measure ternary complex formation at various concentrations and correlate it with the observed degradation profile.[1]
Q3: How can I confirm that the observed protein degradation is truly mediated by the proteasome?
A3: To verify that your degrader works through the ubiquitin-proteasome system, you should perform a proteasome inhibitor washout experiment.
-
Experimental Workflow: Pre-treat your cells with a proteasome inhibitor (e.g., MG-132, carfilzomib) before adding your PROTAC. If the degradation is proteasome-dependent, you should observe a "rescue" or restoration of the target protein levels compared to cells treated with the PROTAC alone.[5]
Western Blotting
Q4: My western blot results for protein degradation are inconsistent. What are the likely causes and solutions?
A4: Inconsistent western blot results are a common challenge. Here are some key areas to troubleshoot:
-
Protein Sample Instability: Protein degradation can occur after cell lysis.
-
Uneven Protein Loading: Inaccurate protein quantification can lead to variability.
-
Solution: Use a reliable protein quantification method like a BCA or Bradford assay to ensure equal protein loading in each lane. Always normalize your target protein bands to a stable loading control (e.g., GAPDH, β-actin).[5]
-
-
Inefficient Protein Transfer: Poor transfer of proteins from the gel to the membrane can result in weak or inconsistent signals.
-
Antibody Issues: The primary or secondary antibodies may not be optimal.
-
Solution: Ensure your primary antibody is validated for western blotting. Optimize antibody concentrations and incubation times. Use a fresh, high-quality secondary antibody and a sensitive detection reagent.[9]
-
Q5: I'm seeing non-specific bands or high background on my western blots. How can I improve the quality?
A5: Non-specific bands and high background can obscure your results. Consider the following:
| Problem | Potential Cause | Solution |
| High Background | Primary antibody concentration too high.[9] | Optimize primary antibody concentration. |
| Insufficient blocking.[9] | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[9] | |
| Inadequate washing.[9] | Increase the number and duration of wash steps.[9] | |
| Non-Specific Bands | Primary or secondary antibody is not specific enough.[9] | Use a more specific primary antibody or affinity-purified secondary antibodies.[9] |
| Protein overloading.[9] | Reduce the amount of protein loaded per lane.[9] | |
| Protease degradation of the target protein.[9] | Add protease inhibitors to the lysis buffer.[9] |
Experimental Protocols
General Protocol for Assessing Protein Degradation by Western Blot
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with your degrader compound at various concentrations and for different time points. Include vehicle-only (e.g., DMSO) and positive/negative controls.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[7] Keep samples on ice throughout the lysis procedure.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[5]
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[9]
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with wash buffer (e.g., TBST) to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[9]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.[9]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.[9]
-
Analysis: Quantify the band intensities and normalize the target protein signal to a loading control.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating the Ternary Complex: A Technical Support Center for PROTAC Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during PROTAC development, with a core focus on optimizing concentration to favor productive ternary complex formation and avoid the pitfalls of binary complex accumulation.
Frequently Asked questions (FAQs)
Q1: What is the "hook effect" in PROTAC experiments and why is it problematic?
Q2: My PROTAC isn't inducing degradation of the target protein. What are the potential causes?
A2: Several factors can lead to a lack of PROTAC activity. A primary reason is inefficient ternary complex formation, which is essential for the ubiquitination process.[5] Other common issues include:
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular targets.[1]
-
Suboptimal Linker Design: The length, composition, and attachment points of the linker are critical for the geometry of the ternary complex. An inadequate linker can lead to steric hindrance or an unproductive orientation.[5]
-
Incorrect E3 Ligase Choice: The selected E3 ligase may not be expressed at sufficient levels in the cell type of interest or may not be capable of ubiquitinating the target protein effectively.[5]
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium.[1]
Q3: How can I experimentally confirm the formation of a ternary complex?
A3: A variety of biophysical and cellular assays can be used to detect and characterize the formation of the ternary complex. These techniques provide direct evidence of the PROTAC's mechanism of action. Commonly used methods include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Förster Resonance Energy Transfer (FRET), and NanoBRET assays.[][7]
Q4: What is "cooperativity" in the context of PROTACs and why is it important?
A4: Cooperativity (α) is a measure of how the binding of one component (e.g., PROTAC to the E3 ligase) affects the binding of the second component (the target protein).[8]
-
Positive cooperativity (α > 1): The formation of the binary complex enhances the binding of the third partner, leading to a more stable ternary complex.
-
Negative cooperativity (α < 1): The formation of the binary complex hinders the binding of the third partner.
-
No cooperativity (α = 1): The binding events are independent.
Promoting positive cooperativity can enhance the stability of the ternary complex over binary complexes, potentially mitigating the hook effect and leading to more efficient degradation.[1][9]
Q5: What are DC50 and Dmax, and how do they relate to PROTAC optimization?
A5:
-
DC50 (half-maximal degradation concentration): This is the concentration of a PROTAC at which 50% of the target protein is degraded. It is a measure of the PROTAC's potency.[10][11]
-
Dmax (maximum degradation): This represents the maximum level of target protein degradation that can be achieved with a particular PROTAC.[10]
These two parameters are crucial for evaluating PROTAC efficacy and for structure-activity relationship (SAR) studies. A pronounced hook effect will manifest as a significant decrease in the percentage of degradation after reaching the Dmax.[2]
Troubleshooting Guides
Issue 1: A pronounced "hook effect" is observed, limiting the effective concentration window.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Perform a Wide Dose-Response Experiment | Test the PROTAC over a broad concentration range (e.g., picomolar to high micromolar) using at least 8-10 concentrations with half-log dilutions.[2] | To accurately define the bell-shaped curve and identify the optimal concentration for maximal degradation.[1] |
| 2. Enhance Ternary Complex Cooperativity | Re-design the PROTAC with a focus on the linker to promote favorable protein-protein interactions within the ternary complex.[1] | Positive cooperativity stabilizes the ternary complex, making it more favorable than the binary complexes, thus reducing the hook effect.[9] |
| 3. Assess Ternary Complex Formation Directly | Utilize biophysical assays like SPR, FRET, or AlphaLISA to directly measure ternary complex formation at various PROTAC concentrations.[2] | This provides direct evidence of the relationship between ternary complex levels and the observed degradation profile, helping to identify the optimal concentration range. |
| 4. Perform a Time-Course Experiment | Evaluate degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal and a "hooked" concentration.[2] | To understand the kinetics of degradation and how quickly the non-productive binary complexes form at high concentrations. |
Issue 2: The PROTAC shows weak or no degradation at all tested concentrations.
| Troubleshooting Step | Detailed Action | Rationale |
| 1. Verify Cell Permeability | Use assays like the Chloroalkane Penetration Assay (CAPA) or NanoBRET-based target engagement assays in both intact and permeabilized cells.[12][13] | Poor cell permeability can lead to insufficient intracellular PROTAC concentration to drive ternary complex formation. |
| 2. Confirm Target and E3 Ligase Engagement | Employ cellular thermal shift assays (CETSA) or NanoBRET to confirm that the PROTAC binds to both the target protein and the E3 ligase within the cell.[1] | Lack of engagement with either partner will prevent the formation of the ternary complex. |
| 3. Assess Ternary Complex Formation | Use in vitro biophysical assays (e.g., SPR, ITC) with purified proteins to determine if a stable ternary complex can form under ideal conditions.[14][15] | This can help to distinguish between issues with the PROTAC's intrinsic ability to form the complex versus cellular factors. |
| 4. Check for Ubiquitination | Perform an in-cell or in vitro ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC.[1] | A lack of ubiquitination despite ternary complex formation suggests an unproductive complex geometry. |
| 5. Re-evaluate Linker Design and E3 Ligase Choice | Systematically vary the linker length and composition. Consider using an alternative E3 ligase that is known to be highly expressed in the target cell line.[1][5] | The linker is a critical determinant of ternary complex geometry, and E3 ligase choice is crucial for effective ubiquitination. |
Quantitative Data Summary
Table 1: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface.[16] | Real-time kinetics (kon, koff), label-free, can determine binary and ternary affinities and cooperativity.[8][17] | Requires immobilization of one binding partner, can have high protein consumption.[17] |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding.[16] | Provides thermodynamic data (ΔH, ΔS, ΔG) and stoichiometry, label-free, solution-based.[] | Low throughput, requires large amounts of protein and compound, sensitive to buffer mismatches.[15][18] |
| Förster Resonance Energy Transfer (FRET) | Measures energy transfer between two fluorophores in close proximity.[16] | Homogeneous assay, can be used in live cells, provides proximity information.[] | Requires labeling of proteins, distance-dependent, potential for artifacts from fluorescent tags. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc® luciferase donor and a fluorescent acceptor.[] | Can be performed in live cells to measure target engagement and ternary complex formation in a physiological context.[19] | Requires genetic engineering of cells to express tagged proteins. |
| AlphaLISA® | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[] | High-throughput, sensitive, no-wash format. | Can be prone to interference from sample components. |
Table 2: Representative PROTAC Efficacy Data
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10-30 nM | >90% | [4] |
| ARV-110 | Androgen Receptor | - | - | - | - | [20] |
| dBET1 | BET family | CRBN | 22Rv1 | ~50 nM | >95% | [4] |
| NC-1 | BTK | - | Mino | 2.2 nM | 97% | [21] |
Note: DC50 and Dmax values can vary significantly depending on the cell line and experimental conditions.
Key Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the kinetics and affinity of binary and ternary complex formation.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.
-
Binary Interaction (PROTAC-E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding affinity (KD).[22]
-
Binary Interaction (PROTAC-Target): In a separate experiment, if feasible, immobilize the target protein and inject the PROTAC to determine the other binary KD. Alternatively, use a solution-based affinity measurement.
-
Ternary Complex Formation: Prepare a series of PROTAC concentrations in the running buffer. To each concentration, add a constant, near-saturating concentration of the target protein.
-
Inject the PROTAC/target protein mixtures over the immobilized E3 ligase surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.[8]
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α) as the ratio of the binary KD (PROTAC to E3) to the ternary KD.[8]
Protocol 2: NanoBRET™ Ternary Complex Assay in Live Cells
Objective: To quantify the formation of the PROTAC-induced ternary complex in a cellular environment.
Materials:
-
HEK293 cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
HaloTag® NanoBRET™ 618 Ligand
-
Opti-MEM® I Reduced Serum Medium
-
PROTAC of interest
-
White, opaque 96-well or 384-well assay plates
-
Luminescence plate reader with BRET filters
Methodology:
-
Cell Plating: Seed the engineered HEK293 cells into the assay plates and incubate overnight.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for the recommended time to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM® and add to the labeled cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 2 hours).
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using the plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC mechanism and the "hook effect".
Caption: Troubleshooting workflow for inactive PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Mechanistic and Structural Features of PROTAC Ternary Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). | Broad Institute [broadinstitute.org]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. oxfordglobal.com [oxfordglobal.com]
- 17. o2hdiscovery.co [o2hdiscovery.co]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Enhancing Metabolic Stability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on constructs containing a Thalidomide E3 ligase ligand, a Piperazine-PEG2-NH2 linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PROTACs containing a Thalidomide-Piperazine-PEG2-NH2 moiety?
PROTACs with this composition are susceptible to several metabolic transformations. The primary sites of metabolic instability, or "soft spots," can include:
-
Hydrolysis of the Thalidomide Moiety: The glutarimide ring of thalidomide and its derivatives can be susceptible to hydrolysis under physiological conditions, leading to inactivation of the PROTAC.[1][2]
-
Oxidation of the Piperazine Ring: The piperazine ring, while often incorporated to enhance rigidity and solubility, can be a site for oxidation.[3][4]
-
Cleavage of the PEG Linker: Polyethylene glycol (PEG) linkers, especially shorter chains like PEG2, can undergo O-dealkylation.[][6][]
-
Amide Bond Hydrolysis: The amide bonds connecting the different components of the PROTAC are potential sites for hydrolysis by amidases.[1][3]
-
N-dealkylation: If the piperazine is attached in a way that allows for it, N-dealkylation can occur.[3]
Q2: How does the linker composition (Piperazine-PEG2) influence the metabolic stability of my PROTAC?
The linker is a critical determinant of a PROTAC's metabolic stability.[3][8][9]
-
Piperazine: The inclusion of a piperazine ring generally imparts rigidity to the linker, which can shield parts of the molecule from metabolic enzymes and improve stability compared to more flexible alkyl chains.[4][6][10][][12]
-
PEG2 Linker: Short PEG linkers enhance solubility.[6][13] However, they can be more susceptible to enzymatic degradation compared to alkyl chains or more rigid linkers.[6][8] The ether backbone of PEG is a potential site for oxidative cleavage.[]
Q3: Can metabolites of my PROTAC compete with the parent compound and affect its efficacy?
Yes, this is a significant concern. Cleavage of the linker can generate metabolites that correspond to the target-binding ligand and the E3 ligase ligand.[1] These metabolites can then compete with the intact PROTAC for binding to the target protein or the E3 ligase, respectively. This can lead to a decrease in the formation of the productive ternary complex and a reduction in degradation efficacy, a phenomenon sometimes referred to as the "hook effect".[1][15]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing metabolic stability issues with your this compound PROTAC.
Problem: Rapid clearance of the PROTAC in in-vitro metabolism assays (e.g., liver microsomes, hepatocytes) or poor in-vivo efficacy despite good in-vitro potency.
Step 1: Identify the Metabolic "Soft Spot"
The first step is to pinpoint the exact location of metabolic instability on your PROTAC molecule.
-
Action: Perform metabolite identification studies using human liver microsomes (HLM) or hepatocytes followed by LC-MS/MS analysis. This will help identify the structure of the major metabolites.
Step 2: Strategic Modifications to Enhance Stability
Based on the identified metabolic soft spot, consider the following strategies:
-
Strategy 1: Introduce Blocking Groups: Place metabolically inert groups, such as fluorine or deuterium, at the identified metabolic hotspots on the thalidomide ligand.[8]
-
Strategy 2: Modify the E3 Ligase Ligand: Consider replacing thalidomide with a more metabolically stable CRBN ligand, such as lenalidomide, which has been shown to have improved stability.[2][16]
-
Strategy 1: Steric Shielding: Introduce bulky groups near the piperazine ring to sterically hinder the approach of metabolic enzymes.
-
Strategy 2: Modify Linker Attachment Point: Changing the connection point of the linker on the piperazine ring can sometimes alter its susceptibility to metabolism.[8]
-
Strategy 1: Replace with a More Rigid Linker: Substitute the PEG2 linker with a more metabolically stable moiety, such as a short alkyl chain or a cycloalkane structure.[6][8] Rigid linkers can improve metabolic stability.[6][]
-
Strategy 2: Introduce Deuterium: Selective deuteration of the PEG linker can strengthen the C-H bonds, making them less susceptible to cleavage.[8]
-
Strategy 1: Introduce Steric Hindrance: Flank the amide bond with bulky groups to reduce its accessibility to amidases.
-
Strategy 2: Replace with a Non-hydrolyzable Linkage: If synthetically feasible, replace the amide bond with a more stable linkage, such as an ether or a C-C bond.
Data Presentation: Comparing Metabolic Stability of Modified PROTACs
Summarize your findings in a clear, tabular format to facilitate comparison.
| PROTAC Construct | Modification | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| Parent Molecule | This compound | 15 | 46.2 |
| Analog 1 | Deuterated PEG2 Linker | 35 | 19.8 |
| Analog 2 | Replaced PEG2 with Propyl Linker | 45 | 15.4 |
| Analog 3 | Fluorinated Thalidomide | 25 | 27.7 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
Materials:
-
Test PROTAC compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., Verapamil - high clearance)
-
Negative control (e.g., Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in DMSO.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be <1%.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k / [microsomal protein concentration]) * 1000.
-
Protocol 2: Hepatocyte Stability Assay
Objective: To assess the metabolic stability of a PROTAC in a more physiologically relevant system containing both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test PROTAC compound
-
Positive and negative controls
-
Acetonitrile (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and concentration.
-
Dilute hepatocytes to the desired concentration in incubation medium.
-
-
Incubation:
-
Pre-warm the hepatocyte suspension at 37°C.
-
Add the test PROTAC (final concentration typically 1 µM) to initiate the incubation.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.
-
-
Quenching and Sample Preparation:
-
Stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Process the samples as described in the HLM assay.
-
-
LC-MS/MS Analysis and Data Analysis:
-
Analyze and process the data as described in the HLM protocol.
-
Visualizations
PROTAC Signaling Pathway
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Validating CRBN Engagement of Thalidomide-Piperazine-PEG2-NH2 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate the cellular engagement of Thalidomide-Piperazine-PEG2-NH2 with its target protein, Cereblon (CRBN). Understanding and quantifying this interaction is a critical step in the development of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs), where CRBN is often utilized as the E3 ubiquitin ligase. This document outlines key experimental techniques, presents comparative data for related compounds, and provides detailed protocols to aid in the design and execution of robust validation studies.
Introduction to CRBN Engagement Validation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, or "neosubstrates".[1][3][4] In the context of PROTACs, a thalidomide-based ligand serves to recruit the CRL4^CRBN^ complex to a new protein of interest (POI), leading to its degradation.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based Cereblon ligand.[5][6] Validating that this molecule effectively engages CRBN within the cellular environment is paramount for confirming its mechanism of action and for optimizing the efficacy of any resulting PROTAC. This guide explores the primary methods used for this validation.
Quantitative Comparison of CRBN Ligand Performance
While specific quantitative binding data for this compound is not extensively available in public literature, its binding affinity is expected to be comparable to that of thalidomide due to the retention of the core glutarimide moiety responsible for CRBN interaction.[7] The following table summarizes the reported binding affinities for thalidomide and its well-characterized, clinically significant derivatives, lenalidomide and pomalidomide, which serve as important benchmarks.
| Ligand/PROTAC | Assay Type | Dissociation Constant (Kd) / IC50 | Cell Line / System | Reference(s) |
| Thalidomide | Not Specified | ~250 nM | Not Specified | [7] |
| (S)-thalidomide | Competitive Elution Assay | ~10-fold stronger binding than (R)-enantiomer | Not Specified | [2][7] |
| Lenalidomide | Not Specified | ~178 nM | Not Specified | [7] |
| Pomalidomide | Not Specified | ~157 nM | Not Specified | [7] |
| Iberdomide | NanoBRET | Weaker affinity than lenalidomide | HEK293 cells | [8] |
| dBET1 (PROTAC) | NanoBRET | Weaker affinity than iberdomide or lenalidomide | HEK293 cells | [8] |
| dBET6 (PROTAC) | NanoBRET | Weaker affinity than iberdomide or lenalidomide | HEK293 cells | [8] |
Key Experimental Methodologies for CRBN Engagement
Several robust assays are available to quantify the interaction between a ligand and CRBN, both in vitro and in living cells. The choice of assay depends on the specific research question, available resources, and desired throughput.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating direct target engagement in intact cells.[9][10][11] It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[10][11]
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 80-90% confluency. Treat cells with the test compound (e.g., this compound at various concentrations) or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble CRBN in the supernatant using Western blotting or ELISA with a CRBN-specific antibody.
-
Data Analysis: Plot the amount of soluble CRBN as a function of temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.[12]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures ligand binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8][13][14] It relies on energy transfer from a NanoLuc® luciferase-tagged CRBN (the donor) to a fluorescently labeled CRBN tracer (the acceptor).[8][13] A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.[8][13]
Detailed Protocol:
-
Cell Preparation: Seed cells (e.g., HEK293) in a 96-well plate. Transfect the cells with a plasmid encoding a NanoLuc®-CRBN fusion protein.[13]
-
Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the fluorescent NanoBRET™ tracer and the test compound to the cells.
-
Luminescence Measurement: Add the NanoLuc® substrate (furimazine) to the wells and measure the luminescence at two wavelengths (donor and acceptor emission peaks) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates competitive binding to CRBN. The data can be used to determine the IC50 value, which reflects the compound's affinity for CRBN in a cellular context.[14]
Fluorescence Polarization (FP) Assay
Fluorescence Polarization (FP) is a solution-based, in vitro technique that measures the binding of a small, fluorescently labeled ligand (tracer) to a larger protein.[15][16][17] When the tracer is unbound, it tumbles rapidly in solution, resulting in low polarization of the emitted light. Upon binding to the larger protein (CRBN), the tumbling rate slows down, leading to an increase in fluorescence polarization.[18] A test compound that competes with the tracer for binding to CRBN will cause a decrease in polarization.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant CRBN protein, a fluorescently labeled thalidomide tracer, and the test compound (this compound) in an appropriate assay buffer.
-
Assay Setup: In a microplate, combine the CRBN protein and the fluorescent tracer. Add serial dilutions of the test compound or a vehicle control.
-
Incubation and Measurement: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the concentration of the test compound. The resulting competition curve can be used to determine the IC50 value, which is indicative of the compound's binding affinity for CRBN.[9]
Visualizing the Mechanism and Workflow
To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflows for CRBN engagement assays.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. NanoBRET® TE Intracellular E3 Ligase Assays [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [promega.com]
- 14. Advancing targeted protein degrader discovery by measuring cereblon engagement in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Assessing Off-Target Neosubstrate Degradation by Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative modality in drug discovery, enabling the targeted degradation of disease-causing proteins.[1][2] A significant class of PROTACs utilizes ligands derived from thalidomide and its analogs (immunomodulatory drugs or IMiDs) to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] While effective in inducing the degradation of target proteins, a critical consideration for these molecules is the potential for off-target degradation of endogenous "neosubstrates" of the CRBN E3 ligase, a phenomenon inherent to the thalidomide moiety.[1][4] This guide provides a framework for assessing the off-target neosubstrate degradation of PROTACs incorporating a Thalidomide-Piperazine-PEG2-NH2 E3 ligase ligand-linker, comparing its hypothetical performance against alternative PROTAC designs.
The Mechanism of Action and the Challenge of Neosubstrates
Thalidomide-based PROTACs function by forming a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase.[2] This induced proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] However, the thalidomide component itself can recruit natural substrates of CRBN, as well as other proteins not typically targeted by this E3 ligase, leading to their degradation.[3][4] These off-target effects can have significant biological consequences and are a key challenge in the development of safe and effective PROTAC therapeutics.
Comparative Analysis of Off-Target Degradation
To assess the specificity of a this compound PROTAC, a comparative analysis against other PROTACs with different E3 ligase ligands or linker configurations is crucial. The following table presents a hypothetical comparison based on typical experimental outcomes.
| PROTAC Construct | Target Degradation (DC50, nM) | Key Neosubstrate Degradation (e.g., IKZF1, % at 1 µM) | Global Off-Target Hits (Proteomics) |
| This compound-TargetBinder | 50 | 85 | 15 |
| Pomalidomide-Alkyne-TargetBinder | 75 | 60 | 8 |
| Lenalidomide-PEG4-TargetBinder | 100 | 70 | 12 |
| VHL-based PROTAC-TargetBinder | 40 | < 5 | 5 |
This data is illustrative and intended for comparative purposes.
Experimental Protocols for Assessing Off-Target Effects
Rigorous experimental evaluation is essential to characterize the off-target profile of a PROTAC.
Global Proteomics Analysis by Mass Spectrometry
This unbiased approach provides a comprehensive view of protein abundance changes following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and treat with the PROTAC at a concentration that elicits robust on-target degradation (e.g., 1 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration using a BCA assay. Perform in-solution or in-gel digestion of proteins to peptides using trypsin.
-
TMT Labeling and Fractionation: Label peptides with tandem mass tags (TMT) for multiplexed analysis. Combine labeled peptides and fractionate using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins. Proteins showing statistically significant downregulation in the PROTAC-treated samples compared to the control are considered potential off-targets.
Targeted Western Blotting
This method is used to validate the degradation of known neosubstrates and other potential off-targets identified by proteomics.
Protocol:
-
Cell Culture and Treatment: Treat cells with a range of PROTAC concentrations for a set time.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine protein concentration.
-
SDS-PAGE and Immunoblotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies specific for the target protein, known neosubstrates (e.g., IKZF1, IKZF3), and a loading control (e.g., GAPDH).
-
Detection and Quantification: Incubate with a secondary antibody and visualize protein bands. Quantify band intensity to determine the extent of degradation.
Strategies to Mitigate Off-Target Neosubstrate Degradation
Research has shown that modifications to the thalidomide moiety and the linker can reduce off-target effects.[5] For example, substitutions at specific positions on the pomalidomide ring have been shown to decrease the degradation of zinc-finger proteins.[6] The choice of linker attachment point on the phthalimide ring can also influence neosubstrate degradation and the stability of the PROTAC molecule.[7] Therefore, medicinal chemistry efforts can be directed towards optimizing the E3 ligase recruiting element and the linker to enhance selectivity.
Conclusion
Assessing the off-target neosubstrate degradation of thalidomide-based PROTACs is a critical step in their preclinical development. A combination of global proteomics and targeted validation techniques provides a comprehensive picture of a PROTAC's specificity. By comparing novel PROTACs, such as those with a this compound linker, against established benchmarks and alternative designs, researchers can identify candidates with the most favorable safety and efficacy profiles for further investigation. The continuous evolution of PROTAC design, including modifications to the E3 ligase ligand and linker, holds promise for the development of highly selective and potent protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel immunomodulatory drugs and neo-substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PEG vs. Alkyl Linkers for Thalidomide-Based PROTACs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals.
The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the linker component playing a crucial role in determining the efficacy, selectivity, and pharmacokinetic properties of the final molecule. This guide provides a comprehensive comparative analysis of two of the most common linker classes used in thalidomide-based PROTACs: polyethylene glycol (PEG) and alkyl chains. By presenting key performance data, detailed experimental protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but an active modulator of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1] Its length, composition, and rigidity are critical determinants of a PROTAC's ability to induce efficient ubiquitination and subsequent proteasomal degradation of the target protein. Key parameters influenced by the linker include:
-
Ternary Complex Stability: The linker must orient the target protein and the E3 ligase in a productive conformation to facilitate ubiquitin transfer.
-
Degradation Efficiency: Optimal linker design directly impacts the maximal degradation (Dmax) and the concentration required for 50% degradation (DC50).[1]
-
Selectivity: The linker can influence the preferential degradation of one protein over another, even when the target-binding warhead is non-selective.[1]
-
Physicochemical Properties: Linker composition affects solubility, cell permeability, and metabolic stability, which are crucial for drug development.[1]
Head-to-Head Comparison: PEG vs. Alkyl Linkers
| Feature | Polyethylene Glycol (PEG) Linkers | Alkyl Linkers |
| Composition | Repeating units of ethylene glycol (-O-CH2-CH2-). | Chains of saturated or unsaturated hydrocarbons (-CH2-). |
| Flexibility | Highly flexible due to the ethereal chain, allowing for significant conformational freedom to facilitate ternary complex formation.[1] | Flexibility is tunable by varying the chain length. Shorter chains are more rigid, while longer chains offer more flexibility.[1] |
| Solubility | Hydrophilic nature generally improves the aqueous solubility of the PROTAC molecule, which can be a challenge for these high molecular weight compounds.[1] | Hydrophobic nature increases the overall lipophilicity of the PROTAC, which can enhance cell permeability but may lead to poor aqueous solubility.[1] |
| Metabolic Stability | Generally considered to be metabolically stable.[1] | Can be susceptible to oxidative metabolism. The inclusion of heteroatoms or rigidifying elements can improve stability.[2] |
| Synthesis | Synthesis can be more complex and costly compared to simple alkyl chains.[3] | Generally straightforward and cost-effective to synthesize.[3] |
Data Presentation: Degradation Efficiency
The choice between a PEG or an alkyl linker is highly dependent on the specific target protein and the overall architecture of the PROTAC. Both linker types have been successfully used to create potent degraders. The following tables summarize representative data from studies on thalidomide-based PROTACs, illustrating the impact of linker composition on degradation efficiency.
Table 1: Comparison of PEG vs. Alkyl Linkers for BRD4 Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC 1 | Pomalidomide | PEG | 4 | 0.005 | >95 | Not Specified |
| PROTAC 2 | Pomalidomide | Alkyl | 6 | 0.025 | >95 | Not Specified |
| ARV-825 | Pomalidomide | PEG | Not Specified | <1 | >95 | RS4;11 |
| Compound 21 | Pomalidomide | Alkyl | Not Specified | Not Reported | >90 | Not Specified |
Table 2: Comparison of PEG Linker Lengths for BTK Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | Thalidomide | PEG | 10 | 1.1 | ~90 | Not Specified |
| BTK Degrader 2 | Thalidomide | PEG | 13 | 0.8 | ~95 | Not Specified |
Data Interpretation: The tables demonstrate that both PEG and alkyl linkers can produce highly potent PROTACs with low nanomolar DC50 values and excellent Dmax.[4] The optimal linker length and composition are target-dependent and often require empirical screening of a linker library to identify the most effective degrader for a given protein of interest.[4] For instance, in the case of BTK degraders, a slightly longer PEG linker resulted in improved Dmax.[4]
Pharmacokinetic Properties: A Qualitative Comparison
-
Solubility and Oral Bioavailability: The hydrophilic nature of PEG linkers can improve the aqueous solubility of PROTACs.[1] However, achieving good oral bioavailability with large PROTAC molecules remains a significant challenge.[5] While thalidomide-based ligands are considered more "drug-like" and may offer advantages for oral bioavailability, the overall properties of the PROTAC, including the linker, are critical.[6][7] Alkyl linkers, being more hydrophobic, may enhance membrane permeability but could also lead to poor solubility, potentially limiting oral absorption.[1] The "chameleonic" properties of some linkers, allowing them to adopt different conformations in polar and nonpolar environments, may be key to balancing solubility and permeability.[8]
-
Metabolic Stability: PEG linkers are generally considered metabolically stable.[1] Alkyl chains can be more prone to metabolism, but their stability can be improved by introducing features like rings or heteroatoms.[2][3] Pomalidomide-based PROTACs have been reported to have better metabolic stability than their thalidomide-based counterparts.[9]
Mandatory Visualizations
Caption: Mechanism of action for thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in targeted protein degraders as potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to CRBN Binding Affinity: Evaluating Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Cereblon (CRBN) binding affinity of Thalidomide-Piperazine-PEG2-NH2, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). While specific quantitative binding data for this particular ligand-linker conjugate is not publicly available, this guide will establish a robust comparative framework by benchmarking against the well-characterized binding affinities of its parent molecule, thalidomide, and its clinically significant derivatives, lenalidomide and pomalidomide.
The binding of these molecules to CRBN, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is the critical initiating event for the targeted degradation of neo-substrates. Understanding the binding affinity is paramount for the design and optimization of potent and selective protein degraders.
Quantitative Comparison of CRBN Binding Affinities
The following table summarizes the reported binding affinities of thalidomide and its key analogs to the CRBN-DDB1 complex. These values serve as a crucial reference for estimating the potential binding affinity of this compound. Given that the core glutarimide moiety responsible for CRBN binding is retained in this conjugate, its binding affinity is anticipated to be in a similar range to that of thalidomide. However, experimental verification is essential for a precise determination.
| Compound | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Assay Method | Reference |
| Thalidomide | ~249 nM (Ki) | Fluorescence Polarization | [1] |
| Lenalidomide | ~178 nM (Ki) | Fluorescence Polarization | [1] |
| Pomalidomide | ~157 nM (Ki) | Fluorescence Polarization | [1] |
| This compound | Not Publicly Available | - | - |
CRBN Signaling Pathway and PROTAC Mechanism of Action
The interaction of thalidomide and its derivatives with CRBN alters the substrate specificity of the CRL4CRBN E3 ubiquitin ligase complex. This modified complex then recognizes and polyubiquitinates "neosubstrate" proteins, marking them for degradation by the proteasome. PROTACs leverage this mechanism by linking a CRBN-binding moiety (like thalidomide) to a ligand that binds to a target protein of interest, thereby inducing its degradation.
Figure 1. PROTAC-mediated protein degradation pathway via CRBN engagement.
Experimental Protocols for Measuring CRBN Binding Affinity
Several biophysical techniques can be employed to quantitatively measure the binding affinity of ligands to CRBN. The choice of method often depends on factors such as throughput requirements, sample consumption, and the specific information desired (e.g., kinetics vs. equilibrium binding).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time interaction between a ligand and an analyte by detecting changes in the refractive index at a sensor surface.
Methodology:
-
Immobilization: Recombinant human CRBN protein is immobilized onto a sensor chip surface.
-
Binding: A series of concentrations of the thalidomide analog (analyte) are flowed over the sensor surface, allowing for association with the immobilized CRBN.
-
Dissociation: Buffer is flowed over the surface to measure the dissociation of the analyte from the CRBN.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Figure 2. General experimental workflow for Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[2][3][4]
Methodology:
-
Sample Preparation: A solution of purified CRBN is placed in the sample cell of the calorimeter, and a solution of the thalidomide analog is loaded into a syringe.
-
Titration: The thalidomide analog is injected in small, precise aliquots into the CRBN solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. Fitting this binding isotherm yields the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Figure 3. General experimental workflow for Isothermal Titration Calorimetry (ITC).
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. This method is particularly well-suited for high-throughput screening in a competitive binding format.[5][6]
Methodology:
-
Reaction Setup: A fluorescently labeled thalidomide analog (tracer) is incubated with purified CRBN protein. This binding results in a high fluorescence polarization signal.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., this compound) is added to the reaction mixture.
-
Measurement: The test compound competes with the fluorescent tracer for binding to CRBN. Successful competition displaces the tracer, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: The IC50 value (the concentration of test compound that displaces 50% of the tracer) is determined from the dose-response curve. The IC50 can be converted to a Ki (inhibition constant) to reflect the binding affinity.[1]
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [en.bio-protocol.org]
- 3. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
A Head-to-Head Comparison of E3 Ligase Linkers for Bruton's Tyrosine Kinase (BTK) Degradation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical component in the architecture of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. The nature of this linker—its length, composition, and rigidity—plays a pivotal role in the efficacy of the PROTAC, influencing the formation of a stable ternary complex, degradation efficiency, and overall pharmacological properties.[1][2]
This guide provides a comparative analysis of different E3 ligase linkers for the degradation of a specific, clinically relevant target: Bruton's Tyrosine Kinase (BTK). BTK is a crucial non-receptor tyrosine kinase involved in B-cell development, differentiation, and signaling, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[3] We will explore the impact of different linker types on the degradation of BTK, supported by experimental data from published literature, and provide detailed experimental protocols for key assays.
The PROTAC Mechanism of Action and the Role of the Linker
PROTACs function by inducing the formation of a ternary complex between the target protein (in this case, BTK), the PROTAC molecule itself, and an E3 ubiquitin ligase.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[5] The linker is not merely a spacer but a critical determinant of the geometry and stability of this ternary complex. An optimal linker will orient the BTK and E3 ligase in a manner that is conducive to efficient ubiquitination.[2]
dot
Caption: General mechanism of PROTAC-induced degradation of a target protein.
Head-to-Head Comparison of Linkers for BTK Degradation
The selection of the E3 ligase and the linker composition significantly impacts the degradation efficiency of BTK. The two most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6] The following table summarizes representative data from various studies on BTK-targeting PROTACs, highlighting the influence of linker type and length on degradation potency (DC50) and efficacy (Dmax).
| Target Protein | E3 Ligase Recruited | Linker Type | Representative Linker Length/Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | PEG | 4 PEG units | 1-40 | >85 | Ramos |
| BTK | CRBN | PEG | - | 14.6 (wild-type), 14.9 (C481S mutant) | >90 | MOLM-14 |
| BTK | CRBN | Alkyl/Ether | 3-19 atoms | 1-40 | >85 | Ramos |
| BTK | CRBN | Not Specified | - | 7.2 | >90 | Not Specified |
| BTK | VHL | Alkyl/Ether | - | Weaker degradation compared to CRBN-recruiting PROTACs | <50 | NAMALWA |
Note: The data presented is compiled from multiple sources and for illustrative purposes.[2][4][7][8] Direct comparison between different studies should be made with caution due to variations in experimental conditions.
The data suggests that for BTK degradation, CRBN-recruiting PROTACs have generally shown higher potency and efficacy compared to their VHL-recruiting counterparts.[4][7] Within the CRBN-based PROTACs, both polyethylene glycol (PEG) and alkyl/ether linkers have been successfully employed to achieve potent BTK degradation.[2] The length of the linker is a critical parameter, with studies showing that both excessively short and long linkers can be detrimental to ternary complex formation and subsequent degradation.[9]
BTK Signaling Pathway
Understanding the signaling context of the target protein is crucial for interpreting the functional consequences of its degradation. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream signaling cascades, including the NF-κB and MAPK pathways, which are essential for B-cell proliferation and survival. Degradation of BTK via PROTACs effectively shuts down this signaling axis.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Validating Ternary Complex Formation with Thalidomide-Piperazine-PEG2-NH2: A Comparative Guide to NanoBRET and Alternative Technologies
For researchers, scientists, and drug development professionals, the precise validation of ternary complex formation is a critical step in the development of PROTACs (Proteolysis Targeting Chimeras). This guide provides a comprehensive comparison of the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay for validating the formation of a ternary complex between a target protein, an E3 ligase (recruited by a thalidomide-based ligand), and a PROTAC, exemplified by Thalidomide-Piperazine-PEG2-NH2. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation strategy.
The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and an E3 ubiquitin ligase, is the foundational event in the mechanism of action for PROTACs, leading to the ubiquitination and subsequent degradation of the target protein.[1] Molecules like this compound are designed to bind to the Cereblon (CRBN) E3 ligase, acting as a crucial component of the PROTAC.[2] The NanoBRET™ assay has emerged as a powerful tool for studying these interactions in live cells, offering real-time kinetic data on complex formation.[3][4]
Comparative Analysis of Ternary Complex Validation Technologies
While NanoBRET™ offers significant advantages, particularly for live-cell measurements, a variety of biophysical and cellular assays are available to characterize ternary complex formation. Each method provides unique insights into the binding affinity, kinetics, and cooperativity of the interaction. A comparative overview is presented below.
| Assay | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently-labeled protein (acceptor) in close proximity.[5] | Live-cell measurements, kinetic and endpoint analysis, high sensitivity, suitable for high-throughput screening.[3][6] | Requires genetic modification of cells (tagging of proteins). Potential for steric hindrance from tags. | EC50 (concentration for 50% of maximal BRET signal), BRET ratio, kinetic parameters (kon, koff).[7] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor fluorophore (e.g., Terbium) and an acceptor fluorophore.[2] | Homogeneous assay format, high sensitivity, amenable to HTS. | In vitro assay, potential for compound interference with fluorescence. | EC50, TR-FRET ratio. The characteristic bell-shaped curve indicates ternary complex formation.[2] |
| AlphaLISA | Amplified Luminescent Proximity Homogeneous Assay where donor and acceptor beads are brought into proximity by the ternary complex, generating a chemiluminescent signal.[8] | No-wash, bead-based assay, high sensitivity and dynamic range. | In vitro assay, potential for "hook effect" at high concentrations.[8] | EC50, AlphaLISA signal intensity. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data.[9] | Label-free, provides detailed kinetic information (kon, koff), allows for cooperativity analysis.[1] | In vitro assay, requires specialized equipment, can be sensitive to buffer conditions. | KD (dissociation constant), kon (association rate constant), koff (dissociation rate constant), cooperativity (α).[1] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules to determine thermodynamic parameters.[10] | Label-free, provides a complete thermodynamic profile of the interaction (KD, ΔH, ΔS). | In vitro assay, requires large amounts of pure protein, lower throughput. | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[10] |
Quantitative Data Summary for Thalidomide-Based PROTACs
The following table summarizes representative quantitative data for thalidomide-based PROTACs from various studies to provide a reference for expected values in ternary complex formation assays.
| PROTAC | Target Protein | E3 Ligase | Assay | Parameter | Value | Reference |
| dBET6 | BRD4 | CRBN | NanoBRET | EC50 (Ternary Complex) | ~100 nM | [11] |
| MZ1 | BRD4 | VHL | NanoBRET | EC50 (Ternary Complex) | ~250 nM | [7] |
| Representative PROTAC | Generic | CRBN | TR-FRET | EC50 (Ternary Complex) | 10-500 nM | [2] |
| dBET6 | BRD4 | CRBN | AlphaLISA | EC50 (Ternary Complex) | ~50 nM | [8] |
| MZ1 | BRD4 | VHL | SPR | KD (Ternary Complex) | 18 nM | [1] |
| Representative PROTAC | Generic | CRBN | ITC | KD (Ternary Complex) | 50-200 nM | [10] |
Experimental Protocols
NanoBRET™ Ternary Complex Assay in Live Cells
This protocol outlines the general steps for validating the formation of a ternary complex induced by a thalidomide-based PROTAC, such as this compound, using the NanoBRET™ assay.
Objective: To monitor the formation of the Target Protein:PROTAC:CRBN ternary complex in a live-cell environment.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-fusion of the target protein
-
Expression vector for HaloTag®-fusion of CRBN
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
This compound (or other PROTAC of interest)
-
Opti-MEM™ I Reduced Serum Medium
-
White, 96-well or 384-well assay plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-CRBN expression vectors using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.
-
Plate the transfected cells into a white assay plate and incubate for 24 hours.
-
-
Ligand Labeling:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 2 hours at 37°C in a CO2 incubator.
-
-
PROTAC Treatment:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Add the PROTAC dilutions to the cells. Include a vehicle control (e.g., DMSO).
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the cells.
-
Immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A PROTAC-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the key signaling pathway and the experimental workflow for the NanoBRET™ assay.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Step-by-step workflow for the NanoBRET™ ternary complex assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ternary Complex Formation [promega.kr]
- 6. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.sg]
- 7. pubs.acs.org [pubs.acs.org]
- 8. resources.revvity.com [resources.revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selvita.com [selvita.com]
Navigating Off-Target Effects: A Comparative Proteomic Analysis of Thalidomide-Based PROTACs
For researchers, scientists, and drug development professionals, understanding the off-target effects of Proteolysis Targeting Chimeras (PROTACs) is paramount for developing safe and effective therapeutics. This guide provides a comparative analysis of the proteomic landscape following treatment with thalidomide-based PROTACs, using the representative structure "Thalidomide-Piperazine-PEG2-NH2" as a conceptual model. While specific data for this exact molecule is not publicly available, this guide leverages data from closely related thalidomide and pomalidomide-based PROTACs to illustrate performance and guide experimental design.
PROTACs have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Those that utilize a thalidomide moiety engage the Cereblon (CRBN) E3 ubiquitin ligase to tag proteins of interest for proteasomal degradation. However, a critical challenge remains: ensuring the specific degradation of the intended target while minimizing off-target effects.[1][2] The thalidomide component itself is known to induce the degradation of "neo-substrates," such as zinc-finger transcription factors, which can lead to unintended biological consequences.[1][]
This guide outlines the experimental protocols for a comprehensive proteomic analysis of off-target effects and presents comparative data from published studies on various thalidomide-based PROTACs.
Comparative Performance of Thalidomide-Based PROTACs
The on-target efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Off-target effects are identified through global proteomic analyses, which can reveal the unintended degradation of other proteins.[4]
Below are tables summarizing the performance of representative thalidomide and pomalidomide-based PROTACs from various studies. This data serves as a benchmark for what can be expected from this class of molecules.
Table 1: On-Target Degradation Efficiency of Representative Thalidomide/Pomalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| SHP2 Degrader | SHP2 | Thalidomide | 6.02 | >90 | HeLa |
| BRD4 Degrader | BRD4 | Pomalidomide | ~1 | >90 | 22Rv1 |
| ALK Degrader | ALK | Pomalidomide | <10 | >90 | SU-DHL-1 |
Note: This table presents analogous data for structurally similar PROTACs to provide a comparative context.[5][6]
Table 2: Known Off-Target Effects of Thalidomide-Based PROTACs
| PROTAC Class | Known Off-Target Proteins | Experimental Method | Key Findings |
| Pomalidomide-based | Zinc-finger proteins (e.g., ZFP91) | Global Proteomics (LC-MS/MS) | Off-target degradation of zinc-finger proteins is a common characteristic of pomalidomide-based PROTACs.[5][1] |
| Thalidomide | IKZF1, IKZF3, SALL4 | Proteomics | Thalidomide and its analogs induce the degradation of specific neo-substrates.[5][7] |
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological processes and experimental workflows involved in PROTAC research.
Experimental Protocols
A multi-pronged approach is essential for the comprehensive evaluation of off-target protein degradation. Mass spectrometry-based proteomics is the gold standard for an unbiased, global assessment of changes in the proteome following treatment with a PROTAC.[8][9]
Global Proteomics for Off-Target Identification
This protocol outlines a typical workflow for identifying the off-target effects of a thalidomide-based PROTAC using quantitative mass spectrometry.[9]
-
Cell Culture and Treatment :
-
Culture a suitable human cell line (e.g., MCF-7, HeLa, or a cell line relevant to the PROTAC's target) to ~70-80% confluency.[8][9]
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., a molecule with a mutated E3 ligase binder that cannot form a ternary complex).[8]
-
-
Cell Lysis and Protein Digestion :
-
Isobaric Labeling (TMT or iTRAQ) :
-
Label the peptides from the different treatment conditions with isobaric tags. This allows for multiplexing and accurate relative quantification of proteins across samples.[8]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) :
-
Data Analysis :
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify thousands of proteins.[9]
-
Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls. These are considered potential off-targets.[8]
-
Validation of Potential Off-Targets
Once potential off-targets are identified from global proteomics, targeted assays are crucial for validation.[8]
-
Western Blotting :
-
This is a straightforward and widely used technique to confirm the degradation of specific proteins.[8]
-
Use validated antibodies against the potential off-target proteins to probe cell lysates treated with the PROTAC.[8]
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to confirm degradation.[10]
-
-
Cellular Thermal Shift Assay (CETSA) :
-
CETSA can assess the engagement of the PROTAC with both its intended target and potential off-targets in a cellular context.[9]
-
The binding of a ligand (the PROTAC) can stabilize a protein, leading to a higher melting temperature. This shift in thermal stability can be detected by Western blotting or mass spectrometry.[8]
-
Conclusion
The development of thalidomide-based PROTACs, such as those designed with a this compound structure, holds immense therapeutic promise. However, a thorough understanding and characterization of their off-target effects are critical for their clinical success. The inherent activity of the thalidomide moiety necessitates a rigorous, multi-faceted experimental approach to assess specificity.[5] By combining unbiased, proteome-wide analyses with targeted validation methods, researchers can identify and optimize PROTAC candidates with the desired therapeutic window, paving the way for the next generation of targeted protein degradation therapies.
References
- 1. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Thalidomide-Based PROTACs in Cancer Cell Lines with a Focus on Linker Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted protein degradation has been significantly advanced by the development of Proteolysis Targeting Chimeras (PROTACs). These bifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A common structural motif in PROTAC design involves a derivative of thalidomide to engage the E3 ubiquitin ligase Cereblon (CRBN), connected via a linker to a ligand for the target protein. The specific molecule of interest, "Thalidomide-Piperazine-PEG2-NH2," represents such a design. However, a comprehensive search of available scientific literature did not yield specific efficacy data for this particular compound across different cancer cell lines.
This guide, therefore, provides a comparative analysis of thalidomide-based PROTACs with a focus on the critical role of the linker, particularly the polyethylene glycol (PEG) component, in determining efficacy. While direct data for a PEG2 linker is not available, this guide will present analogous data for thalidomide-based PROTACs with varying linker compositions to illustrate the principles of PROTAC optimization. Furthermore, detailed experimental protocols for key assays used to evaluate PROTAC efficacy are provided.
The Critical Role of the Linker in PROTAC Efficacy
The linker connecting the E3 ligase ligand and the target protein-binding ligand is a crucial determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for subsequent ubiquitination and degradation. The flexibility and solubility imparted by PEG linkers are often beneficial, but the optimal linker length is highly target-dependent.
Comparative Efficacy of Thalidomide-Based PROTACs with Varying PEG Linkers
The following table summarizes representative data on the efficacy of thalidomide-based PROTACs targeting the BRD4 protein, highlighting how the length of the PEG linker can significantly impact the degradation potency (DC50) and the maximum degradation (Dmax). It is important to note that these results are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (Direct Linkage) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[1] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can markedly decrease degradation potency.[1] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede optimal ternary complex formation.[1] |
| ≥ 4 | BTK | - | More Potent | - | Longer PEG linkers can minimize steric hindrance and favor ternary complex formation. |
This data illustrates a "Goldilocks effect," where both very short and longer linkers can be effective, while intermediate lengths may be detrimental to PROTAC activity for a given target.[2] This underscores the necessity of empirical testing and optimization of the linker for each new PROTAC.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approaches for evaluating thalidomide-based PROTACs, the following diagrams illustrate the key processes.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate assessment of PROTAC efficacy.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]
-
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
Thalidomide-based PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]
-
Treat the cells with various concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Protein Degradation (Western Blot) Analysis
Western blotting is used to detect and quantify the levels of the target protein following PROTAC treatment.[6][7]
-
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Lyse the cell pellets on ice and clarify the lysates by centrifugation.[6]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[6]
-
Block the membrane to prevent non-specific antibody binding.[6]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
-
Apoptosis (Annexin V) Assay
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[8][9]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Binding buffer
-
Flow cytometer
-
-
Procedure:
-
Harvest both adherent and floating cells and wash them with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]
-
Add Annexin V-FITC and PI to the cell suspension.[10]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.[10]
-
Analyze the cells by flow cytometry immediately.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[8]
-
Conclusion
While specific efficacy data for "this compound" remains to be published, the principles of PROTAC design, particularly the role of the linker, provide a strong framework for its potential evaluation. The experimental data on analogous thalidomide-based PROTACs demonstrate that linker composition, especially PEG length, is a critical parameter that must be empirically optimized for each target protein. The provided experimental protocols offer a robust guide for researchers to assess the efficacy of this and other novel PROTAC molecules in various cancer cell lines. Future studies on "this compound" will be valuable in further elucidating the structure-activity relationships of PROTACs and advancing the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Safety Operating Guide
Safe Disposal of Thalidomide-Piperazine-PEG2-NH2: A Procedural Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Thalidomide-Piperazine-PEG2-NH2 must adhere to stringent safety and disposal protocols due to the compound's potential hazards. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection. Thalidomide and its analogs are known teratogens and require cautious handling throughout their lifecycle, from use to final disposal.[1][2][3][4]
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[5] Appropriate personal protective equipment (PPE) is mandatory to prevent skin and eye contact.[5]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water, and consult a doctor.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]
-
Spill: In case of a spill, evacuate personnel to a safe area. Remove all ignition sources and use spark-proof tools for cleanup. Collect the spilled material and place it in a suitable, closed container for disposal. Prevent the chemical from entering drains.[5][6]
II. Personal Protective Equipment (PPE) and Waste Management Summary
Proper selection and use of PPE, along with correct waste segregation, are fundamental to safely managing this compound waste.
| Item | Specification |
| Gloves | Chemical-impermeable gloves. |
| Eye Protection | Tightly fitting safety goggles. |
| Body Protection | Suitable protective clothing, such as a lab coat. |
| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator. |
| Waste Container | Use a designated, properly labeled, and securely closed container for chemical waste.[5] The container must be compatible with the chemical and free from damage.[7] |
| Waste Labeling | Label the waste container clearly as "Hazardous Waste" and include the full chemical name: "this compound". Ensure the label also indicates the associated hazards (e.g., "Toxic," "Teratogen"). |
| Waste Segregation | Do not mix with other waste streams. Specifically, keep separate from incompatible materials such as strong oxidizers.[4][8] Store in a designated Satellite Accumulation Area (SAA) away from drains and sources of ignition.[5][8] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional policies and local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA). Under no circumstances should this chemical be discharged into sewer systems or disposed of in regular trash.[5][7]
Step 1: Waste Collection
-
Collect all waste materials, including the pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.[5][6]
-
Ensure the container is kept closed except when adding waste.[6]
Step 2: Storage
-
Store the sealed waste container in a cool, dry, and well-ventilated Satellite Accumulation Area.[5][8]
-
The storage area must be secure and inaccessible to unauthorized personnel.[4]
Step 3: Final Disposal
-
The primary method for disposal is through a licensed chemical destruction facility.[5] This may involve controlled incineration with flue gas scrubbing to prevent environmental contamination.[5]
-
Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup and disposal by a certified hazardous waste contractor.[6][8]
Step 4: Container Decontamination and Disposal
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling, depending on institutional guidelines.[5]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. irb.duhs.duke.edu [irb.duhs.duke.edu]
- 2. Management of Thalidomide Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. packageinserts.bms.com [packageinserts.bms.com]
- 5. targetmol.com [targetmol.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Researchers: Essential Protocols for Handling Thalidomide-Piperazine-PEG2-NH2
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Thalidomide-Piperazine-PEG2-NH2 must adhere to stringent safety protocols to mitigate risks associated with this potent compound. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
This compound is a compound requiring careful handling due to its potential biological effects. The following procedures are based on established safety guidelines for potent pharmaceutical compounds and the specific recommendations outlined in the Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.[1]
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator. - Disposable, solid-front lab coat with tight-fitting cuffs. - Double-gloving (e.g., nitrile or neoprene chemotherapy gloves). - Disposable sleeves. - Tightly fitting safety goggles with side-shields (if not using a full-face respirator).[1] | High risk of aerosolization and inhalation of the potent powder. Full respiratory and skin protection is critical to prevent exposure.[2] |
| Solution Preparation and Handling | - Full-face shield or safety goggles. - Disposable gown resistant to permeability by hazardous drugs. - Double-gloving with chemotherapy-rated gloves.[3][4] | Reduces the risk of splashes and direct skin contact. Gowns should be changed regularly or immediately after a spill.[3] |
| General Laboratory Operations | - Lab coat. - Safety glasses with side shields. - Single pair of nitrile gloves. | Standard laboratory practice to protect against minimal contact. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing contamination and ensuring the safety of all personnel.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the compound's identity and hazard warnings.
-
Store: Store the container in a tightly closed, dry, cool, and well-ventilated place, separate from incompatible materials.[1]
Handling Procedures:
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[1][5]
-
Avoid Dust and Aerosols: Take precautions to avoid the formation of dust and aerosols during handling.[1]
-
Decontamination: After handling, decontaminate all surfaces and equipment. A specific deactivating solution may be necessary.[6]
-
Hand Washing: Always wash hands thoroughly after handling the compound and before leaving the laboratory.[1]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: Wear appropriate PPE. Use a spill kit with absorbent materials to collect the spilled substance. Place the waste in a suitable, closed, and labeled container for disposal.[1]
Disposal Plan: All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Segregate all contaminated waste, including unused compound, contaminated labware (vials, pipette tips), and used PPE (gloves, gowns).[2]
-
Containment:
-
Sharps and Labware: Collect in a designated, puncture-resistant, and sealed container labeled "Hazardous Waste" with the compound's name.[2]
-
PPE and Solid Waste: Place in a sealed, labeled bag or container.[2]
-
Aqueous Waste: Collect in a sealed, labeled, and compatible container. Do not dispose of down the drain.[1][2]
-
-
Storage: Store waste containers in a designated, secure area away from incompatible materials until disposal.[2]
-
Disposal: Arrange for disposal by a certified hazardous waste contractor in accordance with all local, state, and federal regulations.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of potent compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
